CU-115
Description
Properties
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-2-fluoro-6-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F7INO2/c22-16-2-1-3-17(29)18(16)19(31)30-13-4-6-14(7-5-13)32-15-9-11(20(23,24)25)8-12(10-15)21(26,27)28/h1-10H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSLCRYVUJORPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F7INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of CU-115, a TLR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CU-115, a selective Toll-like receptor 8 (TLR8) antagonist. The information presented herein is curated from publicly available research and is intended to support further investigation and drug development efforts in the fields of immunology and inflammation.
Introduction to TLR8 and its Role in Immunity
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system.[1] It recognizes single-stranded RNA (ssRNA) from pathogens, such as viruses, and endogenous RNA molecules.[1] Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, contributing to the host's defense against infections. However, dysregulated TLR8 signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[2]
This compound: A Selective TLR8 Antagonist
This compound is a small molecule inhibitor identified as a selective antagonist of human TLR8.[3][4] It belongs to a class of compounds developed to modulate the ssRNA-sensing pathways of the innate immune system.
Core Mechanism of Action: Stabilization of the Inactive TLR8 Dimer
The primary mechanism of action of this compound and related compounds is the allosteric inhibition of TLR8 through the stabilization of its resting-state homodimer. In its inactive state, TLR8 exists as a pre-formed dimer. The binding of an agonist, such as ssRNA or a small molecule agonist like R848, induces a conformational change that brings the C-termini of the two TLR8 protomers closer, initiating downstream signaling.
This compound is believed to bind to a unique site on the protein-protein interface of the TLR8 homodimer, distinct from the agonist binding site. This binding event stabilizes the inactive conformation of the dimer, preventing the necessary conformational rearrangement required for receptor activation. By locking the TLR8 dimer in its resting state, this compound effectively antagonizes the binding and signaling of TLR8 agonists.
Signaling Pathway Inhibition
TLR8 signaling is primarily mediated through the MyD88-dependent pathway. Upon activation, TLR8 recruits the adaptor protein MyD88, leading to the formation of a complex with IRAK kinases (IRAK1 and IRAK4) and TRAF6. This complex then activates the TAK1/TAB complex, which in turn activates two major downstream pathways: the IKK complex leading to the activation of the transcription factor NF-κB, and the MAPK pathway (including JNK and p38). The nuclear translocation of NF-κB and AP-1 (activated by the MAPK pathway) results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β.
By preventing the initial activation of the TLR8 receptor, this compound effectively blocks this entire downstream signaling cascade, leading to a reduction in the production of key inflammatory mediators.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 (TLR8) | 1.04 µM | HEK-Blue™ hTLR8 Cells | |
| IC50 (TLR7) | >50 µM | HEK-Blue™ hTLR7 Cells |
Table 1: In Vitro Potency and Selectivity of this compound
| Cell Line | Agonist | Cytokine Measured | Effect of this compound | Reference |
| THP-1 | R-848 | TNF-α | Decreased production | |
| THP-1 | R-848 | IL-1β | Decreased production |
Table 2: Effect of this compound on Cytokine Production
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
HEK-Blue™ TLR8 Reporter Assay
This assay is used to determine the inhibitory activity of compounds on TLR8 signaling.
Principle: HEK-Blue™ hTLR8 cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TLR8 signaling leads to a decrease in SEAP activity, which can be quantified colorimetrically.
Protocol:
-
Cell Seeding: Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Agonist Stimulation: Add a TLR8 agonist, such as R848 (final concentration, e.g., 1 µg/mL), to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Collect the supernatant from each well.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cytokine Measurement by ELISA in THP-1 Cells
This protocol is used to measure the effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.
Protocol:
-
Cell Culture: Culture human THP-1 monocytes and differentiate them into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) if required.
-
Compound Treatment: Seed the differentiated THP-1 cells in a 24-well plate. Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a TLR8 agonist, such as R848 (e.g., 1 µg/mL), for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human TNF-α followed by streptavidin-HRP).
-
Add a substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualizations
TLR8 Signaling Pathway
Caption: Agonist-induced TLR8 signaling cascade.
Mechanism of this compound Action
Caption: this compound stabilizes the inactive TLR8 dimer.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound activity.
References
- 1. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Small Molecule Dual Inhibitors Targeting Toll-Like Receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
The Discovery and Development of CU-115: A Selective TLR8 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CU-115 is a small molecule inhibitor that has been identified as a potent and selective antagonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting TLR8. This document details the quantitative data associated with this compound's activity, the experimental protocols used for its characterization, and a visualization of its role in the TLR8 signaling pathway.
Introduction to TLR8 and its Role in Immunity
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[3] Endosomal TLRs, including TLR7 and TLR8, are responsible for detecting single-stranded RNA (ssRNA) from viruses and certain synthetic compounds.[4] Activation of TLR8 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, essential for mounting an immune response.[3] However, dysregulation of TLR8 signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.
Discovery of this compound
This compound was discovered through a focused drug discovery effort aimed at identifying novel inhibitors of endosomal TLRs. The starting point for this discovery was a benzanilide scaffold, which was found to inhibit both TLR7 and TLR8 at low micromolar concentrations. Through a series of chemical modifications and optimizations of a related TLR8-specific inhibitor, researchers developed this compound. This optimization led to a compound with high selectivity for TLR8 over the closely related TLR7.
Mechanism of Action
This compound functions as a direct antagonist of TLR8. Its mechanism of action involves binding to the TLR8 protein and preventing its activation by ssRNA ligands. By inhibiting TLR8, this compound effectively blocks the downstream signaling cascade that leads to the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
TLR8 Signaling Pathway
The canonical signaling pathway initiated by TLR8 activation involves the recruitment of the adaptor protein MyD88. This leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB, which orchestrates the expression of pro-inflammatory genes.
References
- 1. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 2. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
In-Depth Technical Guide: The Chemical Structure and Activity of CU-115
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of CU-115, a selective Toll-like receptor 8 (TLR8) antagonist. The information presented herein is curated for professionals in the fields of immunology, pharmacology, and medicinal chemistry who are interested in the development of novel therapeutics targeting innate immune pathways.
Core Chemical Identity
This compound is chemically identified as N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide .[1][2][3][4] It belongs to the benzanilide class of compounds.[1]
Chemical Structure:
Molecular Formula: C₂₁H₁₁F₇INO₂
Molecular Weight: 569.21 g/mol
Quantitative Biological Activity
This compound has been characterized as a potent and selective antagonist of Toll-like receptor 8 (TLR8). Its inhibitory activity has been quantified in various cell-based assays.
| Parameter | Value | Assay System | Notes |
| TLR8 IC₅₀ | 1.04 µM | HEK-Blue™ TLR8 cells | The concentration at which this compound inhibits 50% of the TLR8 signaling induced by an agonist. |
| TLR7 IC₅₀ | >50 µM | HEK-Blue™ TLR7 cells | Demonstrates high selectivity for TLR8 over the closely related TLR7. |
| TNF-α Inhibition | Concentration-dependent | R848-activated THP-1 cells | This compound effectively decreases the production of the pro-inflammatory cytokine TNF-α. |
| IL-1β Inhibition | Concentration-dependent | R848-activated THP-1 cells | This compound also reduces the production of the pro-inflammatory cytokine IL-1β. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
General Synthesis Protocol for Benzanilide Analogs (Generalized)
While a specific, detailed synthesis protocol for this compound is not publicly available, a general method for the synthesis of benzanilide derivatives can be adapted. This typically involves the acylation of an aniline with a benzoyl chloride.
Reaction Scheme:
(4-(3,5-bis(trifluoromethyl)phenoxy)aniline) + (2-fluoro-6-iodobenzoyl chloride) → This compound
Materials:
-
4-(3,5-bis(trifluoromethyl)phenoxy)aniline
-
2-fluoro-6-iodobenzoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 4-(3,5-bis(trifluoromethyl)phenoxy)aniline in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution and stir.
-
Slowly add a solution of 2-fluoro-6-iodobenzoyl chloride in the same solvent to the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.
TLR8 Inhibition Assay using HEK-Blue™ Cells
This assay quantifies the ability of this compound to inhibit TLR8 signaling in a reporter cell line.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound (dissolved in DMSO)
-
TLR8 agonist (e.g., R848)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR8 cells into a 96-well plate at a density of approximately 5 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (typically in a serial dilution) for 1-2 hours. Include a vehicle control (DMSO).
-
Agonist Stimulation: Add the TLR8 agonist R848 to the wells to stimulate TLR8 signaling.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Add HEK-Blue™ Detection medium to the wells. This medium contains a substrate for the secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.
-
Measurement: Incubate for 1-4 hours and measure the absorbance at 620-655 nm using a spectrophotometer. The level of color change is proportional to the SEAP activity and thus, TLR8 activation.
-
Data Analysis: Calculate the percent inhibition of TLR8 signaling for each concentration of this compound compared to the agonist-only control and determine the IC₅₀ value.
TNF-α and IL-1β Production Assay in THP-1 Cells
This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound (dissolved in DMSO)
-
TLR8 agonist (e.g., R848)
-
96-well plates
-
ELISA kits for human TNF-α and IL-1β
Procedure:
-
Cell Culture and Differentiation (Optional): Culture THP-1 monocytes in suspension. For differentiation into macrophage-like cells, treat with a low concentration of PMA (e.g., 25-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media.
-
Cell Seeding: Seed THP-1 cells (differentiated or undifferentiated) into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Agonist Stimulation: Add the TLR8 agonist R848 to the wells to induce cytokine production.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by this compound.
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist at the Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor. TLR8 is a key component of the innate immune system that recognizes single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules. Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.
The mechanism of action of this compound involves the inhibition of this signaling pathway. By binding to TLR8, this compound likely prevents the conformational changes required for receptor dimerization and the recruitment of downstream adaptor proteins, such as MyD88. This blockade abrogates the activation of transcription factors like NF-κB and IRFs, which are crucial for the expression of inflammatory genes.
Caption: this compound inhibits the TLR8 signaling pathway.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Evaluation of CU-115, a Potent TLR8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of CU-115, a selective Toll-like receptor 8 (TLR8) antagonist. This document details the proposed synthetic pathway, experimental protocols for analogous reactions, and methods for assessing its inhibitory activity.
Introduction to this compound
This compound is a potent and selective antagonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system that recognizes single-stranded RNA[1]. Its chemical name is N-(4-(3,5-Bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide[2][3]. Due to its inhibitory effect on TLR8-mediated signaling, this compound is a valuable research tool for studying the role of TLR8 in various inflammatory and autoimmune diseases. It exhibits high selectivity for TLR8 over other TLRs, including the closely related TLR7[1].
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step sequence involving an Ullmann condensation to form a diaryl ether intermediate, followed by an amide coupling reaction. While the specific experimental details from the primary literature by Padilla-Salinas et al. are not publicly available, this guide provides representative protocols for each synthetic step based on established chemical methodologies.
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of this compound.
This step involves the formation of the diaryl ether linkage via a copper-catalyzed Ullmann condensation between 4-aminophenol and 1-bromo-3,5-bis(trifluoromethyl)benzene.
Experimental Protocol (Representative):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-aminophenol (1.0 equiv.), 1-bromo-3,5-bis(trifluoromethyl)benzene (1.1 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as 1,10-phenanthroline (0.2 equiv.), and a base like potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add a dry, high-boiling point solvent such as N,N-dimethylformamide (DMF) or dioxane.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(3,5-bis(trifluoromethyl)phenoxy)aniline.
The final step is an amide bond formation between the synthesized intermediate 1 and 2-fluoro-6-iodobenzoic acid using a standard peptide coupling agent.
Experimental Protocol (Representative):
-
Dissolve 2-fluoro-6-iodobenzoic acid (1.0 equiv.) in a dry, aprotic solvent such as dichloromethane (DCM) or DMF under an inert atmosphere.
-
Add a coupling agent, for example, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 equiv.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of 4-(3,5-bis(trifluoromethyl)phenoxy)aniline (1.0 equiv.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize the key properties and characterization data for this compound and its precursors. Note: Specific experimental characterization data for this compound from the primary literature is not publicly available. The data presented here is based on commercially available information and typical spectroscopic values for similar structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₁F₇INO₂ | [2] |
| Molecular Weight | 569.21 g/mol | |
| CAS Number | 2471982-20-2 | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO |
Table 2: Characterization Data of Key Compounds
| Compound | Analytical Data Type | Observed Values |
| 4-(3,5-Bis(trifluoromethyl)phenoxy)aniline | ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. | |
| HRMS | Data not available in searched literature. | |
| 2-Fluoro-6-iodobenzoic acid | Melting Point | 123-126 °C |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| This compound | ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. | |
| HRMS (ESI, m/z) | Calculated for C₂₁H₁₁F₇INO₂ [M+H]⁺: 569.97. |
Table 3: Biological Activity of this compound
| Target | Assay Type | IC₅₀ | Cell Line | Reference |
| Human TLR8 | NF-κB Reporter Assay | 1.04 µM | HEK293 | |
| Human TLR7 | NF-κB Reporter Assay | >50 µM | HEK293 |
Experimental Protocols for Biological Evaluation
This assay quantifies the inhibition of TLR8 signaling by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB inducible promoter.
Protocol:
-
Cell Seeding: Seed HEK-Blue™ hTLR8 cells in a 96-well plate at a density of approximately 2.5 x 10⁵ cells/mL in HEK-Blue™ Detection medium.
-
Compound Addition: Add various concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) to the wells. Include a vehicle control (DMSO only).
-
Agonist Stimulation: Stimulate the cells with a TLR8 agonist, such as R848 (e.g., at 1 µg/mL). Include a negative control group with no agonist.
-
Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 16-24 hours.
-
Measurement: Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of the TLR8-mediated response for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for HEK-Blue™ TLR8 Inhibition Assay:
Caption: Workflow for determining TLR8 inhibition using HEK-Blue™ cells.
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in a human monocytic cell line (THP-1) upon TLR8 stimulation.
Protocol:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.
-
Cell Seeding: Seed the differentiated THP-1 cells in a 96-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a TLR8 agonist, such as R848 (e.g., 1 µg/mL), for an appropriate time (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α or IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC₅₀ value.
TLR8 Signaling Pathway and Inhibition by this compound
TLR8 is located in the endosomal compartment and recognizes viral single-stranded RNA. Upon ligand binding, TLR8 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory cytokines and type I interferons. This compound, as a TLR8 antagonist, is believed to bind to the TLR8 receptor and prevent its activation by agonists, thereby blocking the downstream signaling cascade.
TLR8 Signaling Pathway:
Caption: TLR8 signaling pathway and the inhibitory action of this compound.
References
CU-115: A Selective TLR8 Antagonist for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic compounds, leading to the production of pro-inflammatory cytokines. Dysregulation of TLR8 signaling is implicated in various autoimmune and inflammatory diseases. CU-115 has emerged as a selective small molecule antagonist of TLR8, offering a valuable tool for investigating the role of TLR8 in disease pathogenesis and as a potential therapeutic lead. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization and use.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1] TLR8, located in the endosomal compartment, is activated by single-stranded RNA (ssRNA), leading to a signaling cascade that results in the production of inflammatory cytokines and type I interferons.[2][3] The activation of TLR8 is a key event in the immune response to viral infections. However, aberrant TLR8 activation can contribute to the pathology of various autoimmune and inflammatory disorders. Consequently, the development of selective TLR8 antagonists is of significant interest for both research and therapeutic purposes.
This compound, with the chemical name N-(4-(3,5-Bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide, is a small molecule inhibitor that has demonstrated selective antagonism of TLR8.[4] This document serves as a technical resource for researchers, providing detailed information on its biological activity, mechanism of action, and methodologies for its application in experimental settings.
Mechanism of Action
This compound exerts its antagonistic effect on TLR8 through a novel mechanism of action. Instead of directly competing with agonists for the binding site, this compound binds to a unique allosteric site on the protein-protein interface of the TLR8 homodimer.[1] This binding stabilizes the pre-formed TLR8 dimer in its resting, inactive conformation. By locking the dimer in this state, this compound prevents the conformational changes that are necessary for agonist binding and subsequent downstream signaling activation. This stabilization of the inactive state effectively antagonizes the binding of TLR8 ligands and blocks the initiation of the pro-inflammatory signaling cascade.
The downstream signaling pathway of TLR8 involves the recruitment of the adaptor protein MyD88, which in turn activates IRAK4 and TRAF6, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-1β. By preventing the initial activation of the TLR8 receptor, this compound effectively blocks these downstream events.
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data
The potency and selectivity of this compound and its more potent derivatives have been characterized in various cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound and Derivatives
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | TLR8 | 1.04 | HEK-293 | SEAP Reporter | |
| TLR7 | >50 | HEK-293 | SEAP Reporter | ||
| CU-CPT8m | TLR8 | 0.067 ± 0.01 | HEK-Blue TLR8 | SEAP Reporter | |
| TLR8 | 0.090 ± 0.01 | Differentiated THP-1 | TNF-α Production | ||
| CU-CPT9a | TLR8 | 0.0005 ± 0.0001 | HEK-Blue TLR8 | SEAP Reporter | |
| CU-CPT9b | TLR8 | 0.0007 ± 0.0002 | HEK-Blue TLR8 | SEAP Reporter | |
| CU-CPT9d | TLR8 | 0.0001 ± 0.00002 | hTLR8 HEK-Blue | R848-induced Signaling | |
| CU-CPT9f | TLR8 | 0.0008 ± 0.0002 | hTLR8 HEK-Blue | R848-induced Signaling |
Table 2: Binding Affinity of TLR8 Antagonists
| Compound | Target | Dissociation Constant (Kd) | Method | Reference |
| CU-CPT8m | Human TLR8 Ectodomain | 220 nM | ITC | |
| CU-CPT9b | Human TLR8 Ectodomain | 21 nM | ITC | |
| R848 (Agonist) | Human TLR8 Ectodomain | 200 nM | ITC |
Table 3: Cytokine Inhibition by this compound
| Cell Line | Agonist | Cytokine | This compound Concentration | Inhibition | Reference |
| THP-1 | R848 (1 µg/ml) | TNF-α | 5-20 µM | Abolished production | |
| THP-1 | R848 (1 µg/ml) | IL-1β | Not specified | Repressed expression |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.
Synthesis and Characterization of this compound
General Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR would be used to confirm the chemical structure of the final product and intermediates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the elemental composition of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the concentrations at which this compound is non-toxic to the cells used in functional assays.
Materials:
-
HEK-293 TLR8 or THP-1 cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
TLR8 Activation Assay (SEAP Reporter Assay)
This assay is used to quantify the antagonistic activity of this compound on TLR8 signaling.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound stock solution (in DMSO)
-
TLR8 agonist (e.g., R848)
-
96-well microplate
Procedure:
-
Seed HEK-Blue™ hTLR8 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Add a TLR8 agonist (e.g., R848) to the wells to stimulate TLR8 signaling. Include a positive control (agonist only) and a negative control (medium only).
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Transfer a small volume of the supernatant (e.g., 20 µL) to a new 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
-
Measure the absorbance at 620-655 nm.
-
Calculate the percentage of TLR8 inhibition relative to the agonist-only control.
Caption: Workflow for the SEAP reporter assay to measure TLR8 antagonism.
Cytokine Measurement Assay (ELISA)
This assay measures the inhibitory effect of this compound on the production of specific cytokines, such as TNF-α and IL-1β, from immune cells.
Materials:
-
THP-1 cells (differentiated into macrophages with PMA)
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
TLR8 agonist (e.g., R848)
-
Human TNF-α and IL-1β ELISA kits
-
96-well microplate
Procedure:
-
Seed and differentiate THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a TLR8 agonist (e.g., R848).
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition by this compound.
Selectivity Profile
A crucial aspect of a TLR antagonist is its selectivity. This compound has been shown to be highly selective for TLR8 over the closely related TLR7. At a concentration of 1 µM, this compound did not show significant inhibition of other human TLRs, including TLR1/2, TLR2/6, TLR3, TLR4, TLR5, and TLR9 in HEK-Blue cells. This high selectivity makes this compound a valuable tool for specifically probing the function of TLR8.
Conclusion
This compound is a potent and selective TLR8 antagonist that functions by stabilizing the inactive conformation of the TLR8 dimer. Its well-characterized in vitro activity, coupled with a clear mechanism of action, makes it an invaluable research tool for elucidating the role of TLR8 in health and disease. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their studies. Further optimization of this chemical scaffold has led to even more potent inhibitors, highlighting the therapeutic potential of targeting TLR8 in inflammatory and autoimmune conditions.
References
Biological activity of CU-115 compound
An In-depth Technical Guide on the Biological Activity of the CU-115 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective antagonist of Toll-like receptor 8 (TLR8), a key component of the innate immune system involved in the recognition of single-stranded RNA (ssRNA).[1] By inhibiting TLR8, this compound modulates downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR8, specifically, is an endosomal receptor that detects viral and bacterial ssRNA, triggering a signaling cascade that results in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of TLR8 signaling has been implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying the role of TLR8 in these processes and as a potential lead compound for the development of novel anti-inflammatory agents.
Mechanism of Action
This compound exerts its antagonistic effect on TLR8 by stabilizing the receptor in its resting, inactive dimeric state.[2] TLR8 activation requires a conformational change upon ligand binding, which brings the C-termini of the two receptor protomers into close proximity to initiate downstream signaling.[2] this compound binds to an allosteric site on the TLR8 dimer interface, distinct from the agonist binding site, and prevents this conformational change, thereby inhibiting the recruitment of the adaptor protein MyD88 and the subsequent activation of downstream signaling pathways.[2][3]
Signaling Pathway
The following diagram illustrates the TLR8 signaling pathway and the point of inhibition by this compound.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The data is summarized in the tables below for easy comparison.
Table 1: Inhibitory Potency of this compound on Toll-like Receptors
| Target | IC50 (µM) | Assay System |
| TLR8 | 1.04 | HEK-Blue™ TLR8 Cells |
| TLR7 | >50 | HEK-Blue™ TLR7 Cells |
Data sourced from commercial suppliers and supported by the primary literature.
Table 2: Inhibition of Cytokine Production by this compound in THP-1 Cells
| Cytokine | Stimulant | This compound Concentration (µM) | % Inhibition (approx.) |
| TNF-α | R848 (1 µg/mL) | 5 | >90% |
| TNF-α | R848 (1 µg/mL) | 20 | >95% |
| IL-1β | R848 | 5-20 | Significant Repression |
Qualitative and quantitative data indicates that this compound effectively abolishes TNF-α production and represses IL-1β expression in human THP-1 cells stimulated with the TLR7/8 agonist R848.
Table 3: Specificity of this compound on Other TLR and IFN Pathways
| Pathway | This compound Concentration (µM) | Effect |
| TLR9 Signaling | 1, 5, 20 | 10-25% Inhibition |
| Type I IFN Transcriptional Activity | 5-20 | Inhibition |
| NF-κB (TLR1/2, TLR2/6, TLR3, TLR4) | Not specified | No modulation |
This compound shows some inhibitory activity on TLR9 and Type I IFN pathways at higher concentrations, while not affecting other non-endosomal TLR pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TLR8 and TLR7 Inhibition Assay in HEK-Blue™ Cells
This protocol describes the method to determine the IC50 values of this compound for human TLR8 and TLR7.
Experimental Workflow Diagram:
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
DMEM, 10% heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, 2 mM L-glutamine.
-
HEK-Blue™ Selection antibiotics (Blasticidin and Zeocin)
-
This compound
-
R848 (TLR7/8 agonist, InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.
-
On the day of the assay, plate the cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the TLR7/8 agonist R848 to all wells (except for the unstimulated control) at a final concentration that elicits a submaximal response (e.g., 1 µg/mL).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
TNF-α and IL-1β Production Assay in THP-1 Cells
This protocol details the measurement of TNF-α and IL-1β inhibition by this compound in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC)
-
RPMI-1640 medium, 10% FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, 2 mM L-glutamine.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound
-
R848
-
Human TNF-α and IL-1β ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Culture THP-1 cells in suspension. For adherent cells, differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media for 24 hours.
-
Plate the THP-1 cells (or differentiated macrophages) at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with R848 (e.g., 1 µg/mL).
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production for each concentration of this compound.
Type I Interferon Transcriptional Activity Assay
This protocol describes a luciferase reporter assay to measure the inhibition of type I IFN transcriptional activity.
Materials:
-
HEK293 cells
-
Plasmids: pISRE-Luc (or similar IFN-stimulated response element luciferase reporter) and a control plasmid (e.g., pRL-TK Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
ssRNA ligands (e.g., 3p-hpRNA or G3-YSD) or other type I IFN inducers
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the pISRE-Luc and control plasmids using a suitable transfection reagent.
-
After 24 hours, plate the transfected cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound.
-
Stimulate the cells with an ssRNA ligand to induce type I IFN production and subsequent ISRE-driven luciferase expression.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of type I IFN transcriptional activity.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of TLR8. Its high potency and selectivity for TLR8 over TLR7 make it a superior tool for dissecting the specific functions of this receptor in innate immunity and inflammatory responses. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and will facilitate further studies into the therapeutic potential of TLR8 antagonism. Future research may focus on optimizing the pharmacokinetic properties of this compound to develop it into a clinical candidate for the treatment of autoimmune and inflammatory diseases.
References
TLR8 as a Therapeutic Target in Cancer Immunology: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, has emerged as a compelling target for cancer immunotherapy. Primarily expressed in myeloid cells, its activation by synthetic agonists initiates a potent pro-inflammatory cascade, effectively remodeling the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This guide provides a comprehensive overview of TLR8 biology, its role in anti-tumor immunity, the development of TLR8-targeted therapies, and detailed experimental protocols for their evaluation.
Introduction to TLR8 and its Role in Innate Immunity
Toll-like receptors are a class of proteins that play a crucial role in the innate immune system. TLR8, along with TLR7, is specialized in recognizing single-stranded RNA (ssRNA) viruses.[1] Upon ligand binding within the endosome, TLR8 triggers a downstream signaling cascade predominantly through the MyD88-dependent pathway.[2][3][4] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the production of a wide array of pro-inflammatory cytokines and chemokines, and the maturation of antigen-presenting cells (APCs).[3]
TLR8 in the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. In many cancers, the TME is characterized by a state of chronic inflammation that paradoxically promotes tumor growth and suppresses anti-tumor immunity. TLR8 is expressed on various immune cells within the TME, including monocytes, macrophages, and dendritic cells (DCs). Its expression has also been noted on some tumor cells, where its role is more complex and may contribute to tumor progression in certain contexts.
Targeting TLR8 on myeloid cells within the TME offers a strategic approach to reverse immunosuppression. Activation of TLR8 can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, enhance the antigen-presenting capacity of DCs, and promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.
Mechanism of Action of TLR8 Agonists in Cancer Immunology
TLR8 agonists are small molecules designed to mimic the natural ligands of TLR8, thereby potently activating the receptor and initiating a robust anti-tumor immune response. The key mechanisms of action include:
-
Reversal of T-cell Senescence: Tumor cells can induce a state of senescence in effector T-cells, rendering them dysfunctional. TLR8 signaling has been shown to counteract this process, restoring the proliferative and cytotoxic capacity of anti-tumor T-cells.
-
Abrogation of Regulatory T-cell (Treg) Suppression: Tregs are a major immunosuppressive cell population within the TME. TLR8 activation can directly inhibit the suppressive function of Tregs, further tipping the balance towards an effective anti-tumor response.
-
Activation of Myeloid Cells: TLR8 agonists potently activate monocytes, macrophages, and DCs, leading to the production of key Th1-polarizing cytokines such as IL-12 and TNF-α, and chemokines that attract other immune effector cells to the tumor site.
-
Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): TLR8 activation can augment the ADCC activity of NK cells, a critical mechanism for the efficacy of many therapeutic antibodies.
Signaling Pathway of TLR8 Activation
The binding of an agonist to TLR8 in the endosome initiates the recruitment of the adaptor protein MyD88. This leads to the formation of the "Myddosome" complex, involving IRAK4, IRAK1, and TRAF6. Subsequent signaling cascades result in the activation of NF-κB and MAP kinases, driving the transcription of pro-inflammatory genes.
Therapeutic Agents Targeting TLR8
Several small molecule TLR8 agonists are in preclinical and clinical development for cancer therapy.
Motolimod (VTX-2337)
Motolimod is a selective TLR8 agonist that has been investigated in various oncology indications. It has demonstrated the ability to activate myeloid dendritic cells and monocytes, leading to the production of Th1-polarizing cytokines.
Selgantolimod (GS-9688)
Selgantolimod is another TLR8 agonist that has been evaluated in clinical trials, primarily for viral infections, but also with potential applications in oncology.
Other Investigational Agents
Numerous other TLR8 agonists are in earlier stages of development, including those with improved potency and selectivity, as well as antibody-drug conjugates designed to deliver the TLR8 agonist directly to the tumor site.
Preclinical and Clinical Evidence
Preclinical Data
Preclinical studies have consistently demonstrated the anti-tumor efficacy of TLR8 agonists in various cancer models. These studies have shown that TLR8 activation leads to tumor growth inhibition, improved survival, and the induction of a robust anti-tumor immune response.
Table 1: Preclinical Activity of TLR8 Agonists
| Compound | Cancer Model | Key Findings | Reference(s) |
| Motolimod (VTX-2337) | Ovarian Cancer (humanized mouse model) | Combination with PLD showed potent immunomodulation and anti-tumor activity. | |
| Head and Neck Squamous Cell Carcinoma | Synergistic effects when combined with chemotherapy. | ||
| DN052 | HL-60 AML xenograft | Inhibited tumor growth in vivo. | |
| Syngeneic mouse models | Potent single-agent tumor growth inhibition. | ||
| ImmunoTAC (SBT6050 surrogate) | HER2+ CT26 syngeneic model | Significant single-agent efficacy, induction of immunological memory. |
Clinical Trial Data
Clinical trials investigating TLR8 agonists have provided valuable insights into their safety, pharmacodynamics, and preliminary efficacy in cancer patients.
Table 2: Summary of Clinical Trial Data for TLR8 Agonists
| Compound | Phase | Cancer Type(s) | Key Findings | Reference(s) |
| Motolimod (VTX-2337) | Phase 1 | Advanced solid tumors | Well-tolerated; dose-dependent increases in plasma biomarkers (IL-6, G-CSF, MCP-1, MIP-1β). | |
| Phase 1 | Recurrent Ovarian Cancer | Combination with PLD was safe; 15% complete response, 53% disease stabilization. | ||
| Selgantolimod (GS-9688) | N/A (in cancer) | Healthy Volunteers | Dose-dependent increase in pro-inflammatory cytokines (IL-12p40, IL-1RA, TNFα, IFNγ). | |
| TransCon TLR7/8 Agonist | Phase 1/2 | Solid Tumors | Safe and well-tolerated alone or with pembrolizumab; showed signs of clinical activity. |
Quantitative Data on TLR8 Agonists
The potency of TLR8 agonists is typically characterized by their half-maximal effective concentration (EC50) in in vitro assays.
Table 3: In Vitro Potency of Selected TLR8 Agonists
| Compound | Assay System | EC50 | Reference(s) |
| DN052 | HEK-Blue™ hTLR8 cells | 6.7 nM | |
| Motolimod (VTX-2337) | HEK-Blue™ hTLR8 cells | 108.7 nM | |
| Motolimod (VTX-2337) | TLR8 activation in PBMCs | ~100 nmol/L | |
| Oxoadenine analog 6a | HEK293-hTLR8 NFkB-SEAP reporter cells | 12.5 µM | |
| Compound 34b | TLR8 activation | 9 nM |
Activation of TLR8 by agonists leads to a dose-dependent induction of various cytokines and chemokines.
Table 4: Cytokine Induction by TLR8 Agonists in Human PBMCs
| Agonist | Cytokine/Chemokine | Induction Level | Conditions | Reference(s) |
| Motolimod (300 nM) | IL-6 | >1000 pg/mL | 24h stimulation | |
| G-CSF | ~1000 pg/mL | 24h stimulation | ||
| MCP-1 | >10000 pg/mL | 24h stimulation | ||
| MIP-1β | >10000 pg/mL | 24h stimulation | ||
| DN052 | MIP-1β | EC50: 0.023 µM | Ex vivo stimulation | |
| IL-12p40 | EC50: 0.038 µM | Ex vivo stimulation | ||
| TNF-α | EC50: 0.012 µM | Ex vivo stimulation | ||
| R848 (4 µg/ml) | IL-12p70 | ~1000 pg/mL | 16h stimulation | |
| TNF-α | ~4000 pg/mL | 16h stimulation | ||
| IFN-γ | ~200 pg/mL | 16h stimulation |
Experimental Protocols
TLR8 Agonist Screening using HEK-Blue™ Cells
This protocol describes a method for screening and validating TLR8 agonists using a commercially available reporter cell line.
Methodology:
-
Cell Preparation: Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and resuspend in HEK-Blue™ Detection medium to the recommended cell density.
-
Compound Plating: Prepare serial dilutions of the test TLR8 agonists and control compounds (e.g., R848) in a 96-well plate.
-
Cell Seeding: Add the prepared cell suspension to each well of the 96-well plate containing the compounds.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Add QUANTI-Blue™ Solution to a new 96-well plate. Transfer a small volume of the supernatant from the cell plate to the corresponding wells of the plate with QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours.
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the EC50 values using a suitable software.
Cytokine Release Assay from Human PBMCs
This protocol outlines the measurement of cytokine and chemokine production from peripheral blood mononuclear cells (PBMCs) following stimulation with a TLR8 agonist.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Stimulation: Add serial dilutions of the TLR8 agonist or control compounds to the wells. Include an unstimulated control (medium only) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of desired cytokines and chemokines in the supernatant using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Analyze the cytokine concentrations and plot dose-response curves to determine the potency of the TLR8 agonist.
T-cell Senescence Assay (SA-β-gal Staining)
This assay is used to detect senescent T-cells based on the expression of senescence-associated β-galactosidase (SA-β-gal).
Methodology:
-
Co-culture Setup: Co-culture activated CD4+ T-cells with tumor cells in the presence or absence of the TLR8 agonist for a specified period (e.g., 24 hours).
-
T-cell Isolation: Separate the T-cells from the tumor cells.
-
Cell Plating: Plate the isolated T-cells in a new plate and culture for an additional 3 days.
-
Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C overnight in a dry incubator (no CO2).
-
Imaging and Quantification: Observe the cells under a bright-field microscope and count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.
In Vitro Regulatory T-cell (Treg) Suppression Assay
This assay measures the ability of a TLR8 agonist to reverse the suppressive function of Tregs on effector T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- responder T-cells (Tresp) from human PBMCs using magnetic-activated cell sorting (MACS).
-
Tresp Labeling: Label the Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Co-culture the labeled Tresp cells with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Tresp:Treg) in a 96-well round-bottom plate.
-
Stimulation: Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads) and the TLR8 agonist at various concentrations.
-
Incubation: Incubate the plate for 3-5 days at 37°C.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to assess the proliferation of Tresp cells by measuring the dilution of the CFSE dye.
-
Data Analysis: Calculate the percentage of suppression for each condition and evaluate the ability of the TLR8 agonist to reverse this suppression.
In Vivo Mouse Tumor Model
This protocol describes a general workflow for evaluating the efficacy of a TLR8 agonist in a syngeneic mouse tumor model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a suitable number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, TLR8 agonist alone, checkpoint inhibitor alone, combination therapy).
-
Drug Administration: Administer the TLR8 agonist and other treatments according to the desired dosing schedule and route of administration (e.g., intraperitoneal, subcutaneous, intravenous).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or delay. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the ability of a TLR8 agonist to enhance the killing of antibody-coated target cells by NK cells.
Methodology:
-
Cell Preparation: Prepare target cells (e.g., a cancer cell line expressing a specific antigen) and effector cells (NK cells isolated from PBMCs).
-
Target Cell Labeling: Label the target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Antibody Opsonization: Incubate the labeled target cells with a specific monoclonal antibody that binds to a surface antigen on the target cells.
-
Co-culture: Co-culture the antibody-coated target cells with NK cells at various effector-to-target (E:T) ratios in the presence or absence of the TLR8 agonist.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Cytotoxicity Measurement: Measure the release of the label (Calcein AM or 51Cr) from the lysed target cells. For non-radioactive methods, flow cytometry can be used to quantify dead target cells (e.g., using 7-AAD or Annexin V staining).
-
Data Analysis: Calculate the percentage of specific lysis for each condition and assess the enhancement of ADCC by the TLR8 agonist.
Future Directions and Challenges
The development of TLR8 agonists for cancer immunotherapy is a promising field. Future research will likely focus on:
-
Combination Therapies: Exploring synergistic combinations of TLR8 agonists with other immunotherapies, such as checkpoint inhibitors, cancer vaccines, and adoptive cell therapies.
-
Targeted Delivery: Developing novel strategies to deliver TLR8 agonists specifically to the TME to maximize efficacy and minimize systemic toxicity.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to TLR8-targeted therapies.
-
Understanding Resistance Mechanisms: Investigating the mechanisms of primary and acquired resistance to TLR8 agonist therapy.
Despite the promise, challenges remain, including the potential for systemic inflammatory side effects and the need to optimize dosing and scheduling in combination regimens. Continued research and well-designed clinical trials will be crucial to fully realize the therapeutic potential of targeting TLR8 in cancer immunology.
References
Methodological & Application
Application Notes and Protocols for CC-115 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-115 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] By targeting these two key enzymes, CC-115 effectively disrupts critical cellular processes involved in cancer cell growth, proliferation, and DNA damage repair. These application notes provide detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of CC-115 in cancer cell lines.
Mechanism of Action:
CC-115 exerts its anti-cancer effects through a dual mechanism:
-
mTOR Kinase Inhibition: CC-115 inhibits both mTORC1 and mTORC2 complexes.[1] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6 ribosomal protein and 4E-BP1, resulting in the suppression of protein synthesis and cell growth. Inhibition of mTORC2 blocks the phosphorylation of AKT at serine 473, a crucial step for its full activation, thereby impeding cell survival signals.
-
DNA-PK Inhibition: CC-115 inhibits the catalytic subunit of DNA-PK (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. By blocking DNA-PK, CC-115 prevents the repair of DNA damage, leading to the accumulation of genomic instability and ultimately apoptosis. Furthermore, inhibition of DNA-PK by CC-115 can indirectly reduce the phosphorylation of ATM and impair homologous recombination (HR), another major DNA repair pathway.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of CC-115
| Kinase | IC50 (nM) |
| DNA-PK | 13 |
| mTOR | 21 |
| PI3K-alpha | 850 |
| ATM | >30,000 |
| ATR | >30,000 |
Source:
Table 2: Growth Inhibition (GI50) of CC-115 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| PC-3 | Prostate Cancer | 0.138 |
| NCI-H441 | Non-Small Cell Lung Cancer | Not explicitly stated, but used in experiments |
| Hematological Cancers (various) | Leukemia/Lymphoma | 0.015 - 1.77 |
| Breast Cancers (various) | Breast Cancer | 0.015 - 1.77 |
| Hepatocellular Carcinomas (various) | Liver Cancer | 0.015 - 1.77 |
| Head and Neck Cancers (various) | Head and Neck Cancer | 0.015 - 1.77 |
| Non-Small Cell Lung Cancers (various) | Lung Cancer | 0.015 - 1.77 |
Note: A comprehensive list of GI50 values for 123 cell lines can be found in the supplementary data of the publication by Mortensen et al., Oncotarget, 2017.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of CC-115 on the proliferation of cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CC-115 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of CC-115 in complete medium. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest CC-115 treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CC-115 or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours on an orbital shaker to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the CC-115 concentration and determine the GI50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by CC-115 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CC-115 (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of CC-115 (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the attached cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the medium. For suspension cells, simply collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis of mTOR and DNA-PK Pathway Inhibition
This protocol outlines the procedure for detecting changes in the phosphorylation status of key proteins in the mTOR and DNA-PK signaling pathways following CC-115 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CC-115 (dissolved in DMSO)
-
Bleomycin (optional, to induce DNA damage)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-DNA-PKcs (Ser2056)
-
Total DNA-PKcs
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells and treat with CC-115 as described in the apoptosis assay protocol. For DNA-PK activation, cells can be co-treated with a DNA-damaging agent like bleomycin (e.g., 1.5 mU/mL for 2 hours) in the presence of CC-115.
-
After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Mandatory Visualization
Caption: CC-115 dual inhibition of mTOR and DNA-PK pathways.
Caption: General experimental workflow for evaluating CC-115.
References
- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 4. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]
Application Notes and Protocols for CC-115 in THP-1 Cell Lines
Disclaimer: The compound "CU-115" was not found in the scientific literature during the search. It is highly probable that this is a typographical error for CC-115 , a well-characterized dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK). The following application notes and protocols are based on the properties and mechanism of action of CC-115.
Application Notes
Introduction to CC-115
CC-115 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2][3] mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[4][5] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting both mTOR and DNA-PK, CC-115 can induce cancer cell death through multiple mechanisms, including the disruption of cellular metabolism and the prevention of DNA damage repair. CC-115 has shown potent anti-proliferative activity and has been investigated in clinical trials for various cancers.
THP-1 Cell Line as a Model System
The THP-1 cell line is a human monocytic leukemia cell line that is widely used in immunology and cancer research. These cells grow in suspension and can be differentiated into macrophage-like cells with the addition of phorbol 12-myristate 13-acetate (PMA). THP-1 cells are a suitable model for studying the effects of CC-115 for several reasons:
-
They are of hematopoietic origin, and CC-115 has demonstrated activity against hematological malignancies.
-
As monocytes and macrophages, they play a crucial role in the immune system, and mTOR signaling is integral to their function.
-
The DNA damage response pathways are active in these cells, making them a relevant system to study the effects of DNA-PK inhibition.
The following protocols provide a framework for investigating the cellular and molecular effects of CC-115 in the THP-1 cell line.
Signaling Pathways
Caption: mTOR signaling pathway and points of inhibition by CC-115.
Caption: DNA-PK in the Non-Homologous End Joining (NHEJ) pathway.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| mTOR Kinase IC50 | Cell-free | 21 nM | |
| DNA-PK IC50 | Cell-free | 13 nM | |
| Cell Proliferation GI50 | Hematological Cancer Lines | Broad Range | |
| Cell Proliferation GI50 | Solid Tumor Lines | Broad Range |
Experimental Protocols
THP-1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing THP-1 monocytes.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
2-Mercaptoethanol
-
Penicillin-Streptomycin (optional)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
0.05 mM 2-Mercaptoethanol
Procedure:
-
Thawing: Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200-300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Culture cells in T75 flasks at a density between 1 x 10^5 and 8 x 10^5 cells/mL. Do not exceed a density of 1 x 10^6 cells/mL. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Monitor cell density every 2-3 days. When the density approaches 8 x 10^5 cells/mL, subculture by diluting the cell suspension to a seeding density of 2-4 x 10^5 cells/mL with fresh complete growth medium.
Differentiation of THP-1 Monocytes into Macrophage-like Cells
This protocol is for inducing the differentiation of THP-1 monocytes into adherent macrophage-like cells using PMA.
Materials:
-
THP-1 cells in complete growth medium
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Seeding: Count the THP-1 cells and adjust the cell density to 2 x 10^5 cells/mL in complete growth medium.
-
PMA Treatment: Add PMA to the cell suspension to a final concentration of 20-100 ng/mL.
-
Incubation: Plate the cell suspension into the desired culture plates. Incubate for 48-72 hours at 37°C and 5% CO2.
-
Verification: After incubation, observe the cells under a microscope. Differentiated macrophages will be adherent to the plate surface with a characteristic spread morphology. Gently wash with warm PBS or medium to remove non-adherent cells before proceeding with experiments.
General Experimental Workflow for CC-115 Treatment
This workflow outlines the general steps for treating THP-1 cells with CC-115 and subsequent analysis.
Caption: General experimental workflow for CC-115 studies in THP-1 cells.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
THP-1 cells seeded in a 96-well plate
-
CC-115 stock solution
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
Procedure:
-
Seeding: Seed THP-1 cells (or PMA-differentiated THP-1) in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of medium.
-
Treatment: Prepare serial dilutions of CC-115. Add the desired final concentrations to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by staining for phosphatidylserine exposure on the outer cell membrane.
Materials:
-
THP-1 cells treated with CC-115
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treatment: Treat THP-1 cells with CC-115 for the desired time in appropriate culture plates.
-
Harvesting: Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered apoptotic.
DNA Damage Assay (Comet Assay)
This protocol detects DNA double-strand breaks at the single-cell level.
Materials:
-
THP-1 cells treated with CC-115
-
Comet assay kit (or individual reagents: low melting point agarose, lysis solution, electrophoresis buffer)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green)
Procedure:
-
Treatment: Treat THP-1 cells with CC-115. A positive control for DNA damage (e.g., hydrogen peroxide) should be included.
-
Cell embedding: Mix a low number of cells (e.g., 1 x 10^4) with low melting point agarose and spread onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the nucleoids.
-
Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.
Western Blot Analysis of mTOR and DNA-PK Pathways
This protocol is for detecting changes in the protein levels and phosphorylation status of key components of the mTOR and DNA-PK pathways.
Materials:
-
THP-1 cells treated with CC-115
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-DNA-PK, anti-DNA-PK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with CC-115, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH. A decrease in the phosphorylation of mTOR and DNA-PK substrates would be expected with CC-115 treatment.
References
Application Notes and Protocols: Luciferase Reporter Assays for TLR8 Inhibition with CU-115
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Upon activation, TLR8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, primarily through the activation of the transcription factor NF-κB. Dysregulation of TLR8 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
CU-115 is a potent and selective antagonist of human TLR8.[1][2][3] Luciferase reporter assays are a robust and widely used method for screening and characterizing TLR8 inhibitors like this compound. These assays utilize engineered cell lines, typically Human Embryonic Kidney 293 (HEK293) cells, that stably express human TLR8 and a luciferase reporter gene under the control of an NF-κB response element. Inhibition of TLR8 signaling by a compound like this compound results in a quantifiable decrease in luciferase expression.
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on TLR8 using a luciferase reporter assay, along with relevant quantitative data and a diagram of the signaling pathway.
Data Presentation
The inhibitory activity of this compound and related compounds on TLR8 has been quantified using reporter assays. The following table summarizes the key data points for TLR8 inhibition.
| Compound | Target | Assay Type | Agonist | IC50 | Selectivity | Reference |
| This compound | Human TLR8 | SEAP Reporter Assay | R848 | 1.04 µM | >48-fold vs. TLR7 (IC50 > 50 µM) | [1][2] |
| CU-CPT8m | Human TLR8 | SEAP Reporter Assay | R848 | 90 ± 10 nM | Selective over TLR1/2/3/4/5/6/7/9 | |
| CU-CPT9d | Human TLR8 | SEAP Reporter Assay | R848 | 0.1 ± 0.02 nM | >10,000-fold vs. TLR7 | |
| CU-CPT9f | Human TLR8 | SEAP Reporter Assay | R848 | 0.8 ± 0.2 nM | >10,000-fold vs. TLR7 |
Signaling Pathway
The following diagram illustrates the TLR8 signaling pathway leading to NF-κB activation, which is the basis for the luciferase reporter assay. This compound acts by binding to the TLR8 dimer interface, stabilizing it in an inactive conformation and preventing the conformational changes required for downstream signaling.
Caption: TLR8 signaling pathway and mechanism of inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing human TLR8 and an NF-κB-inducible luciferase reporter (e.g., TLR8/NF-kB Luciferase Reporter - HEK293 Cell Line).
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 2 µg/ml Puromycin, and 5 µg/ml Blasticidin. Note: Antibiotics may vary depending on the cell line provider and can be omitted during the assay itself.
-
Assay Medium: DMEM with 10% FBS and 1% Penicillin/Streptomycin.
-
TLR8 Agonist: R848 (Resiquimod) or CL097.
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Plate: White, solid-bottom 96-well microplate.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer: Plate-reading luminometer.
Experimental Workflow
The following diagram outlines the general workflow for the TLR8 inhibition luciferase reporter assay.
Caption: Workflow for TLR8 Luciferase Reporter Assay.
Step-by-Step Protocol
This protocol is adapted from commercially available TLR8 reporter cell line datasheets.
-
Cell Culture and Plating:
-
Culture the TLR8/NF-kB Luciferase Reporter HEK293 cells in the recommended complete growth medium at 37°C with 5% CO2.
-
On the day of the assay, harvest the cells and resuspend them in assay medium.
-
Seed the cells into a white, solid-bottom 96-well plate at a density of approximately 5 x 10^4 cells per well in 100 µl of assay medium.
-
Incubate the plate overnight at 37°C in a CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay medium. It is recommended to prepare these at a 2x or 4x final concentration.
-
The next day, carefully remove the culture medium from the wells and add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound wells).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare the TLR8 agonist (e.g., R848) in assay medium at a concentration that induces a robust luciferase signal (this should be determined empirically, but a final concentration of 1 µg/ml is a common starting point).
-
Add the agonist solution to all wells except for the unstimulated control wells.
-
The final volume in each well should be consistent (e.g., 200 µl).
-
Incubate the plate at 37°C in a CO2 incubator for 6 to 16 hours. The optimal incubation time may need to be determined for your specific system.
-
-
Luciferase Assay and Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the recommended volume of luciferase assay reagent to each well (e.g., 50-100 µl).
-
Incubate the plate at room temperature for 5-10 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 x [1 - (Luminescence_of_CU115_treated_well - Luminescence_of_unstimulated_control) / (Luminescence_of_agonist_stimulated_control - Luminescence_of_unstimulated_control)]
-
Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
The luciferase reporter assay using TLR8-expressing HEK293 cells is a highly effective method for quantifying the inhibitory activity of compounds such as this compound. This system provides a clear and reproducible readout of NF-κB activation downstream of TLR8. The detailed protocol and supporting information provided in these application notes are intended to guide researchers in the successful implementation of this assay for the screening and characterization of TLR8 inhibitors.
References
Application Notes and Protocols: CU-115 for Studying ssRNA Sensing Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-stranded RNA (ssRNA) viruses represent a significant class of pathogens that are recognized by the innate immune system through pattern recognition receptors (PRRs), primarily Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors play a crucial role in initiating antiviral responses by triggering signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.[2] Dysregulation of these pathways is implicated in various autoimmune diseases, making TLR7 and TLR8 attractive targets for therapeutic intervention. CU-115 is a potent and selective antagonist of TLR8, offering a valuable tool for dissecting the specific roles of TLR8 in ssRNA sensing and for the development of novel immunomodulatory therapies.[3][4]
This compound: A Selective TLR8 Antagonist
This compound is a small molecule inhibitor that demonstrates high selectivity for human TLR8 over other TLRs, including the closely related TLR7. This selectivity allows for the specific investigation of TLR8-mediated signaling pathways without the confounding effects of TLR7 activation.
Mechanism of Action
This compound functions by binding to the TLR8 protein and stabilizing it in its resting, inactive state. This allosteric inhibition prevents the conformational changes required for agonist binding and subsequent downstream signaling activation. Isothermal titration calorimetry (ITC) has confirmed the direct and high-affinity binding of this compound analogs to TLR8. The binding of this compound precludes the binding of TLR8 agonists like R848, effectively blocking the initiation of the signaling cascade.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on TLR8 and its downstream effects.
Table 1: Inhibitory Concentration of this compound
| Target | IC50 | Cell Line | Assay | Reference |
| Human TLR8 | 1.04 µM | HEK-Blue™ hTLR8 | SEAP Reporter Assay | |
| Human TLR7 | >50 µM | HEK-Blue™ hTLR7 | SEAP Reporter Assay |
Table 2: Effect of this compound on Cytokine Production in THP-1 Cells
| Cytokine | Agonist | This compound Concentration | Inhibition | Reference |
| TNF-α | R848 (1 µg/mL) | 5-20 µM | Abolishes production | |
| IL-1β | R848 (1 µg/mL) | Not specified | Represses expression |
Table 3: Selectivity Profile of this compound
| TLR | Agonist | This compound Concentration | NF-κB Inhibition | Reference |
| TLR1/2 | Pam2CSK4 | Not specified | No modulation | |
| TLR2/6 | Pam3CSK4 | Not specified | No modulation | |
| TLR3 | Poly(I:C) | Not specified | No modulation | |
| TLR4 | LPS | Not specified | No modulation | |
| TLR9 | Not specified | 1, 5, and 20 µM | ~10-25% inhibition |
Signaling Pathway
The following diagram illustrates the ssRNA sensing pathway mediated by TLR8 and the point of inhibition by this compound.
Caption: TLR8 signaling pathway initiated by ssRNA or R848, and inhibited by this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using HEK-Blue™ hTLR8 Reporter Cells
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for human TLR8 using a secreted embryonic alkaline phosphatase (SEAP) reporter gene assay.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)
-
DMEM, high glucose (Gibco)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Zeocin™ and Blasticidin
-
This compound (MedchemExpress or Axon Medchem)
-
R848 (InvivoGen)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Method:
-
Cell Culture:
-
Culture HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Zeocin™, and 10 µg/mL Blasticidin.
-
Maintain cells at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Plating:
-
Wash cells with PBS and detach using a cell scraper or non-enzymatic cell dissociation solution.
-
Resuspend cells in fresh growth medium and count.
-
Seed 5 x 10^4 cells per well in a 96-well plate in a final volume of 180 µL.
-
Incubate for 24 hours.
-
-
This compound and Agonist Addition:
-
Prepare a serial dilution of this compound in growth medium.
-
Prepare a stock solution of R848 in endotoxin-free water. The final concentration of R848 should be one that induces a sub-maximal response (e.g., 1 µg/mL).
-
Add 20 µL of the this compound dilutions to the appropriate wells.
-
Add 20 µL of the R848 solution to all wells except the negative control (add 20 µL of medium instead).
-
Final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
If using HEK-Blue™ Detection medium, the color change can be observed directly.
-
If using QUANTI-Blue™ Solution, add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the R848-only control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Inhibition of Cytokine Production in THP-1 Cells
This protocol details the methodology to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human monocytic THP-1 cells.
Materials:
-
THP-1 cells (ATCC)
-
RPMI-1640 medium (Gibco)
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
R848
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-1β (R&D Systems or similar)
Method:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate into macrophage-like cells, seed 5 x 10^5 cells per well in a 24-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48 hours. The cells will become adherent.
-
After 48 hours, gently aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh complete medium.
-
Rest the cells for 24 hours before stimulation.
-
-
Inhibition and Stimulation:
-
Prepare different concentrations of this compound in complete RPMI-1640 medium.
-
Pre-treat the differentiated THP-1 cells with the this compound solutions for 1 hour.
-
Prepare a stock solution of R848. Add R848 to the wells to a final concentration of 1 µg/mL.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with R848 alone.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cells or debris.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the this compound treated groups to the R848-only treated group to determine the extent of inhibition.
-
Generate dose-response curves to visualize the inhibitory effect of this compound.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effect of this compound on ssRNA sensing pathways.
Caption: A generalized workflow for investigating this compound's inhibitory effects.
Conclusion
This compound is a valuable research tool for the specific investigation of TLR8-mediated ssRNA sensing pathways. Its high selectivity allows for the delineation of TLR8's role in innate immunity and its contribution to inflammatory diseases. The provided protocols and data serve as a starting point for researchers to incorporate this compound into their studies, facilitating a deeper understanding of ssRNA recognition and the development of targeted therapeutics.
References
Application of CU-115 in Human Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-115 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2] It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), as well as the catalytic subunit of DNA-PK (DNA-PKcs).[1][3] While extensively studied in the context of oncology for its anti-proliferative and DNA damage-sensitizing effects in cancer cells, its application in non-cancerous human primary cell culture is an emerging area of investigation.[2] These notes provide an overview of potential applications and detailed protocols for utilizing this compound in human primary cell culture systems.
Primary cells, being directly isolated from tissues, offer a more physiologically relevant model compared to immortalized cell lines for studying cellular processes. The dual inhibition of mTOR and DNA-PK by this compound presents a unique tool to investigate fundamental cellular pathways governing cell growth, metabolism, stress responses, and aging in a more in vivo-like context.
Mechanism of Action
This compound exerts its effects by targeting two key signaling hubs:
-
mTOR Signaling: As a central regulator of cell growth, proliferation, and metabolism, mTOR integrates signals from growth factors, nutrients, and energy status. This compound's inhibition of both mTORC1 and mTORC2 leads to the suppression of downstream effectors like S6K and 4E-BP1 (regulated by mTORC1) and Akt (regulated by mTORC2), thereby impacting protein synthesis, cell cycle progression, and survival.
-
DNA-PK Signaling: DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PKcs autophosphorylation, this compound prevents the repair of DSBs, which can lead to cell cycle arrest, senescence, or apoptosis.
Proposed Applications in Human Primary Cell Culture
Based on its mechanism of action, this compound can be a valuable tool for investigating several biological processes in human primary cells:
-
Cellular Senescence: Investigating the induction of senescence in primary cells in response to DNA damage or replicative stress. DNA-PK inhibition has been shown to induce accelerated senescence in irradiated cells.
-
Angiogenesis Research: Studying the effects of dual mTOR and DNA-PK inhibition on the proliferation, migration, and tube formation of primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Wound Healing and Fibrosis: Examining the role of mTOR and DNA-PK in the proliferation and extracellular matrix production of primary fibroblasts.
-
Modulation of Cellular Metabolism: Assessing the impact of this compound on metabolic pathways regulated by mTOR, such as glucose uptake and lipid synthesis, in various primary cell types.
-
DNA Damage Response (DDR) Studies: Using this compound to sensitize primary cells to DNA damaging agents and to study the interplay between different DNA repair pathways.
-
Aging Research: Investigating the role of mTOR and DNA-PK signaling in the aging process of primary cells.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from studies in cancer cell lines. These values can serve as a starting point for dose-response experiments in human primary cells, though optimal concentrations will need to be determined empirically for each cell type.
| Target/Process | Cell Line | IC50 / Effective Concentration | Reference |
| DNA-PK (enzyme assay) | - | 13 nM | |
| mTOR (enzyme assay) | - | 21 nM | |
| Cell Proliferation | PC-3 (Prostate Cancer) | 138 nM | |
| Cell Viability | 786-O (Renal Cell Carcinoma) | 1-5 µM (48-72h) |
Experimental Protocols
Note: The following protocols are generalized for human primary cells. It is crucial to optimize conditions such as cell seeding density, reagent concentrations, and incubation times for each specific primary cell type.
Protocol 1: General Culture and Treatment of Human Primary Cells with this compound
This protocol provides a basic framework for culturing and treating human primary fibroblasts or HUVECs.
Materials:
-
Human primary fibroblasts or HUVECs
-
Appropriate complete growth medium (e.g., Fibroblast Growth Medium or Endothelial Cell Growth Medium)
-
This compound (stock solution in DMSO)
-
Tissue culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture primary cells according to standard protocols. For example, plate HUVECs on gelatin-coated flasks and fibroblasts on standard tissue culture-treated flasks.
-
Seeding for Experiment: Once cells reach 70-80% confluency, detach them using a gentle dissociation reagent (e.g., TrypLE™ or Accutase®) and seed them into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a predetermined density. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in complete growth medium from your stock solution. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%). Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.
Protocol 2: Western Blot Analysis of mTOR and DNA-PK Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the mTOR and DNA-PK pathways.
Materials:
-
Treated and control primary cells from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After washing, apply ECL substrate and visualize the protein bands using an imaging system.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation based on metabolic activity.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with a range of this compound concentrations in a 96-well plate as described in Protocol 1.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: DNA Damage Analysis (γH2AX Staining)
This immunofluorescence protocol detects DNA double-strand breaks.
Materials:
-
Cells grown and treated on coverslips or in imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-Histone H2A.X (Ser139))
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow and treat cells on sterile coverslips in a multi-well plate.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking and Staining: Block non-specific binding with BSA solution. Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension and Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.
Protocol 6: Cellular Senescence Assay (SA-β-gal Staining)
This assay detects senescence-associated β-galactosidase activity, a common marker of senescent cells.
Materials:
-
Treated and control primary cells in a multi-well plate
-
Fixing Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
SA-β-gal Staining Solution (containing X-gal at pH 6.0)
-
Light microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as desired.
-
Fixation: Wash the cells with PBS and fix them with the Fixing Solution.
-
Staining: Wash the cells again and incubate with the SA-β-gal Staining Solution at 37°C (without CO2) overnight.
-
Imaging: Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.
Visualizations
Caption: this compound dual-inhibits mTORC1/2 and DNA-PKcs signaling.
Caption: General workflow for studying this compound in primary cells.
References
Application Notes and Protocols for Copper Complexes in Neuroinflammation Research
Disclaimer: The compound "CU-115" is not referenced in the available scientific literature. This document utilizes data from studies on a closely related and well-researched copper complex, CuII(atsm) , as a proxy to provide comprehensive application notes and protocols for investigating the role of copper complexes in neuroinflammation.
Introduction to Copper Complexes in Neuroinflammation
Neuroinflammation is a critical component in the pathology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] This inflammatory process in the central nervous system involves the activation of glial cells, such as microglia and astrocytes, which release a cascade of pro-inflammatory mediators.[3] Dysregulation of biometals, particularly copper, has been implicated in the progression of these diseases. Copper is essential for normal neuronal function, but its dyshomeostasis can contribute to oxidative stress and inflammation. Copper complexes, such as CuII(atsm), have emerged as potential therapeutic agents due to their ability to modulate copper levels and exert anti-inflammatory effects within the brain.
These application notes provide an overview of the utility of CuII(atsm) as a research tool to study and modulate neuroinflammatory processes. The protocols outlined below are based on established methodologies from preclinical studies and are intended for use by researchers, scientists, and drug development professionals.
Data Summary
The following tables summarize the quantitative data on the effects of CuII(atsm) on key markers of neuroinflammation.
Table 1: In Vitro Efficacy of CuII(atsm) in Primary Glial Cells
| Cell Type | Inflammatory Stimulus | CuII(atsm) Concentration | Outcome Measure | Result | Reference |
| Primary Microglia | IFNγ + TNFα | Non-toxic doses | Nitric Oxide (NO) | Significant reduction | |
| Monocyte Chemoattractant Protein 1 (MCP-1) | Significant reduction | ||||
| Tumor Necrosis Factor (TNF) | Significant reduction | ||||
| Primary Astrocytes | IFNγ + TNFα | Non-toxic doses | Nitric Oxide (NO) | Significant reduction | |
| Monocyte Chemoattractant Protein 1 (MCP-1) | Significant reduction | ||||
| Interleukin 6 (IL-6) | Significant reduction |
Table 2: In Vivo Efficacy of CuII(atsm) in a Mouse Model of Neuroinflammation
| Animal Model | Inflammatory Stimulus | Treatment | Outcome Measure | Result | Reference |
| C57BL/6J mice | Peripheral LPS injection | CuII(atsm) | Brain Inflammation | Reduction in inflammatory markers |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of CuII(atsm) and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of CuII(atsm) in reducing neuroinflammation.
Caption: General experimental workflows for evaluating CuII(atsm).
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects of CuII(atsm) in Primary Microglia
1. Objective: To determine the effect of CuII(atsm) on the production of pro-inflammatory mediators by activated primary microglia.
2. Materials:
-
Primary microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant murine Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα)
-
CuII(atsm)
-
MTT or LDH assay kits for cytotoxicity assessment
-
ELISA kits for MCP-1 and TNF
-
Griess Reagent for Nitric Oxide (NO) measurement
3. Methods:
-
Cell Culture: Plate primary microglia in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Cytotoxicity Assay: To determine the maximum non-toxic dose, treat cells with a range of CuII(atsm) concentrations for 24 hours. Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Cell Treatment:
-
Pre-treat microglia with the determined non-toxic concentrations of CuII(atsm) for 1 hour.
-
Stimulate the cells with a combination of IFNγ (10 ng/mL) and TNFα (10 ng/mL) in the continued presence of CuII(atsm).
-
Include control groups: untreated cells, cells treated with IFNγ/TNFα alone, and cells treated with CuII(atsm) alone.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatants for analysis.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO): Measure the concentration of nitrite, a stable product of NO, in the supernatants using the Griess reagent.
-
MCP-1 and TNF: Quantify the levels of MCP-1 and TNF in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis: Normalize the data to the control group and perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences.
Protocol 2: In Vivo Evaluation of CuII(atsm) in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
1. Objective: To assess the ability of CuII(atsm) to mitigate neuroinflammation in a mouse model of systemic inflammation.
2. Materials:
-
C57BL/6J male mice (4 months old)
-
Lipopolysaccharide (LPS) from E. coli
-
CuII(atsm)
-
Vehicle for CuII(atsm) and LPS
-
Anesthesia and perfusion solutions
-
Equipment for tissue homogenization and protein/RNA extraction
-
Reagents for immunohistochemistry, Western blotting, or qPCR
3. Methods:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping and Treatment:
-
Divide mice into experimental groups (n=5-6/group): Vehicle control, LPS only, CuII(atsm) + LPS, and CuII(atsm) only.
-
Administer CuII(atsm) or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose.
-
After a specified pre-treatment period, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
-
Behavioral Assessment (Optional): Perform behavioral tests to assess sickness behavior or cognitive function at different time points post-LPS injection.
-
Tissue Collection:
-
At a designated time point (e.g., 24 hours post-LPS injection), euthanize the mice by transcardial perfusion with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue for biochemical analysis.
-
-
Analysis of Neuroinflammation:
-
Immunohistochemistry: Stain brain sections for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation.
-
Western Blot or ELISA: Homogenize brain tissue to measure the protein levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6).
-
qPCR: Extract RNA from brain tissue to quantify the mRNA expression of inflammatory genes.
-
-
Data Analysis: Quantify the results from the different analyses and perform statistical comparisons between the experimental groups.
Conclusion
The copper complex CuII(atsm) demonstrates significant anti-inflammatory properties both in vitro and in vivo, making it a valuable research tool for investigating the role of copper homeostasis in neuroinflammation. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of copper-based compounds in neurodegenerative diseases. Further studies are warranted to fully elucidate the molecular mechanisms and to translate these preclinical findings into clinical applications.
References
- 1. CuII(atsm) Attenuates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research | Reparative Neuroinflammation Laboratory | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 3. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CU-115 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-115, also referred to as CC-115, is a potent and selective dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] This dual-targeting mechanism allows this compound to disrupt critical cellular processes involved in cancer cell growth, proliferation, and DNA damage repair.[1][2] By inhibiting the mTOR pathway, this compound interferes with cell survival and metabolism. Simultaneously, its inhibition of DNA-PK compromises the repair of DNA double-strand breaks, rendering cancer cells more susceptible to DNA-damaging agents and inducing synthetic lethality, particularly in tumors with existing DNA repair deficiencies, such as those with ATM mutations. Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer models, including non-small cell lung cancer, multiple myeloma, and renal cell carcinoma.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, including its mechanism of action, experimental protocols for in vivo efficacy studies, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously targeting two key signaling pathways:
-
mTOR Signaling Pathway: this compound inhibits both mTORC1 and mTORC2 complexes, which are central regulators of cell growth, proliferation, and survival. Inhibition of this pathway leads to cell cycle arrest and reduced protein synthesis.
-
DNA-PK and DNA Damage Repair: this compound is a potent inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs), a critical component of the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells which often have a high level of replicative stress.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various preclinical cancer models.
Table 1: Antitumor Activity of this compound in a Multiple Myeloma Xenograft Model
| Cell Line | Animal Model | Treatment | Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| ANBL6 | Mice | This compound | Not Specified | Oral (PO) | Once Daily (QD) | Significant tumor growth inhibition | |
| RPMI8226 | Mice | This compound | Two different doses | Oral (PO) | Once Daily (QD) | Dose-dependent tumor growth inhibition | |
| H929 | Mice | This compound | Two different doses | Oral (PO) | Once Daily (QD) | Dose-dependent tumor growth inhibition |
Table 2: Antitumor Activity of this compound in a Renal Cell Carcinoma Xenograft Model
| Cell Line | Animal Model | Treatment | Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| 786-O | Nude Mice | This compound | Not Specified | Oral | Not Specified | Inhibition of subcutaneous xenograft growth |
Table 3: Antitumor Activity of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Cancer Model | Animal Model | Treatment | Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| NSCLC | Mice | This compound | Not Specified | Not Specified | Not Specified | Suppression of xenograft growth |
Experimental Protocols
The following are generalized protocols for evaluating the in vivo efficacy of this compound in preclinical xenograft models based on available data. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: General Xenograft Tumor Model for Efficacy Studies
1. Cell Culture and Animal Model
-
Cell Lines: Use relevant human cancer cell lines (e.g., multiple myeloma, renal cell carcinoma, non-small cell lung cancer). Culture cells in appropriate media and conditions as recommended by the supplier.
-
Animals: Use immunodeficient mice (e.g., nude mice), typically 6-8 weeks old. Acclimate animals for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 106 cells in 100-200 µL) into the flank of each mouse.
3. Treatment Administration
-
Preparation of this compound: Prepare this compound for oral administration. The specific vehicle used for solubilizing this compound is not consistently reported in the reviewed literature; therefore, formulation development may be required.
-
Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=9-10 mice per group is suggested).
-
Administer this compound orally (PO) once daily (QD). The vehicle control group should receive the same volume of the vehicle solution.
4. Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals two to three times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound is a promising dual mTOR and DNA-PK inhibitor with demonstrated preclinical anti-tumor activity in various cancer models. The provided application notes and protocols offer a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. It is crucial to optimize dosage, treatment schedules, and animal models for each specific cancer type to fully elucidate the efficacy and mechanism of action of this novel compound.
References
Application Notes and Protocols: CU-115 Treatment in Mouse Models of Lupus
A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "CU-115" for the treatment of lupus in mouse models.
Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, as requested. The core requirements of the prompt cannot be fulfilled without existing data on this specific compound.
Researchers, scientists, and drug development professionals interested in novel treatments for lupus are encouraged to consult the extensive body of literature on established and experimental therapies in various mouse models of the disease. Commonly used and studied models include:
-
MRL/lpr mice: A spontaneous model of lupus characterized by lymphoproliferation and severe lupus nephritis.
-
NZB/W F1 mice: A spontaneous model that develops a disease closely resembling human systemic lupus erythematosus (SLE), including autoantibody production and immune-complex-mediated glomerulonephritis.
-
Pristane-induced lupus models: An inducible model where the administration of pristane, a hydrocarbon oil, leads to the development of lupus-like autoimmunity in non-autoimmune mouse strains.
Investigations in these models have been crucial for understanding disease pathogenesis and for the preclinical evaluation of therapeutic agents targeting various aspects of the immune system, such as B cells, T cells, and inflammatory cytokines.
For detailed protocols and data on other therapeutic agents in these models, it is recommended to search scientific databases like PubMed, Scopus, and Google Scholar using specific keywords related to the compound or pathway of interest and the relevant mouse model.
Troubleshooting & Optimization
CU-115 solubility and stability in DMSO.
This technical support center provides guidance on the solubility and stability of the compound CU-115 in Dimethyl Sulfoxide (DMSO). Due to the limited publicly available data for a compound specifically designated as "this compound," this guide offers a framework of best practices and troubleshooting strategies based on general knowledge of handling chemical compounds in DMSO for research purposes. Researchers are encouraged to perform their own specific validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Based on common laboratory practices for small molecules, Dimethyl Sulfoxide (DMSO) is often a suitable solvent due to its high solubilizing capacity for a wide range of compounds. However, it is crucial to verify the solubility of this compound in DMSO empirically.
Q2: How can I determine the solubility of this compound in DMSO?
A serial dilution method or a visual inspection method can be employed. Start by adding a small, known amount of this compound to a specific volume of DMSO. Vortex and visually inspect for any undissolved particulate matter. Continue adding the compound incrementally until saturation is reached. For more precise measurements, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration in a saturated solution.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
In the absence of specific data for this compound, general recommendations for storing compound solutions in DMSO should be followed to minimize degradation. Studies have shown that storing DMSO stock solutions at low temperatures (-20°C or -80°C) is generally advisable.[1][2][3] It is also recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade some compounds.[1]
Q4: How stable is this compound in DMSO at room temperature?
The stability of compounds in DMSO at room temperature can vary significantly. Some compounds may be stable for days, while others can degrade within hours. It is highly recommended to perform a stability study for this compound if it needs to be kept at room temperature for any significant period. One study on a large set of compounds found that after one year of storage in DMSO at room temperature, the probability of observing the compound was 52%.[3]
Q5: I see precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the compound has come out of solution. Gently warm the solution to 37°C and vortex thoroughly to try and redissolve the precipitate. If the precipitate persists, it may indicate that the compound is not fully soluble at that concentration or has degraded.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| This compound does not dissolve in DMSO | - Insufficient solvent volume.- Compound has low solubility in DMSO.- Poor quality of the compound or solvent. | - Increase the volume of DMSO.- Gently warm the solution (e.g., to 37°C) and vortex.- Try an alternative solvent after verifying compatibility.- Ensure the purity of this compound and the quality of DMSO (e.g., anhydrous). |
| Stock solution appears cloudy or has particulates | - Incomplete dissolution.- Precipitation over time.- Contamination. | - Vortex the solution thoroughly.- Briefly sonicate the solution.- Centrifuge the solution and use the supernatant, noting the potential for inaccurate concentration.- Prepare a fresh stock solution. |
| Inconsistent experimental results using the same stock solution | - Compound degradation.- Inaccurate initial concentration.- Repeated freeze-thaw cycles. | - Prepare fresh stock solutions more frequently.- Aliquot the stock solution into smaller volumes for single-use to avoid freeze-thaw cycles.- Verify the concentration of the stock solution using an analytical method. |
| Color change in the DMSO stock solution over time | - Compound degradation.- Oxidation.- Reaction with impurities in DMSO. | - Store the stock solution protected from light.- Use high-purity, anhydrous DMSO.- Perform a stability analysis to identify potential degradation products. |
Quantitative Data Summary
The following tables should be populated with your experimentally determined data for this compound.
Table 1: Solubility of this compound in DMSO
| Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| 4 | |||
| 25 (Room Temp) | |||
| 37 |
Table 2: Stability of this compound in DMSO at -20°C
| Time Point | Percent Remaining (e.g., by HPLC) | Observations (e.g., color change, precipitation) |
| 0 hours | 100% | |
| 24 hours | ||
| 1 week | ||
| 1 month | ||
| 3 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Procedure: a. Determine the molecular weight (MW) of this compound. b. Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO. (Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L)) c. Weigh the calculated amount of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube. d. Add the required volume of anhydrous DMSO to the tube. e. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. f. Visually inspect the solution for any undissolved particulates. g. Store the stock solution at -20°C or -80°C in small, single-use aliquots.
Protocol 2: Assessment of this compound Stability in DMSO via HPLC
-
Materials: this compound stock solution in DMSO, HPLC system with a suitable column (e.g., C18), appropriate mobile phases, autosampler vials.
-
Procedure: a. Prepare a fresh 10 mM stock solution of this compound in DMSO. This will be your time point zero (T=0) sample. b. Immediately dilute a small aliquot of the T=0 stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. c. Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C). d. At subsequent time points (e.g., 2, 4, 8, 24 hours; 1 week; 1 month), take an aliquot of the stored stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC. e. Compare the peak area of the this compound peak at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CU-115 Concentration for Cell Culture
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of two distinct compounds referred to as "CU-115":
-
CC-115: A dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK).
-
This compound: A selective Toll-like receptor 8 (TLR8) antagonist.
Please select the compound relevant to your research to access tailored troubleshooting guides, FAQs, experimental protocols, and data.
Section 1: CC-115 (mTOR/DNA-PK Inhibitor)
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CC-115?
A1: CC-115 is a dual inhibitor that targets two key enzymes: the mammalian target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK)[1][2][3]. By inhibiting both mTORC1 and mTORC2, it disrupts signaling pathways crucial for cell proliferation and survival[1][4]. Its inhibition of DNA-PK impairs the repair of DNA double-strand breaks, which can lead to apoptosis in cancer cells.
Q2: What is a recommended starting concentration range for CC-115 in cell culture?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line. Based on published data, growth inhibitory (GI50) values for CC-115 in a wide panel of cancer cell lines range from 0.015 µM to 1.77 µM. Therefore, a starting range of 0.01 µM to 10 µM is advisable for dose-response experiments.
Q3: How should I prepare a stock solution of CC-115?
A3: CC-115 is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of less than 0.5% is generally well-tolerated by most cell lines, and for sensitive cells, it should be below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest drug concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of CC-115 | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM or higher). |
| Cell line is resistant to CC-115. | Confirm the expression and activity of mTOR and DNA-PK in your cell line. Consider using a cell line known to be sensitive to mTOR or DNA-PK inhibitors. | |
| Incorrect stock solution preparation or storage. | Prepare a fresh stock solution of CC-115, ensuring it is fully dissolved. Avoid repeated freeze-thaw cycles by using aliquots. | |
| High levels of cell death, even at low concentrations | Off-target effects or high sensitivity of the cell line. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. Use the lowest effective concentration that does not cause excessive cell death. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is non-toxic for your specific cell line (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration. | |
| Precipitation of the compound in the culture medium | Poor aqueous solubility. | Prepare a more diluted working stock in DMSO before adding it to the aqueous culture medium to avoid "solvent shock". Visually inspect the medium for any precipitate after adding the compound. |
| Inconsistent results between experiments | Variability in cell seeding density or cell health. | Ensure consistent cell seeding densities and use cells in the logarithmic growth phase for all experiments. |
| Inaccurate pipetting or serial dilutions. | Use calibrated pipettes and be meticulous with serial dilutions to ensure accurate final concentrations. |
Data Presentation: CC-115 Activity
| Parameter | Value | Cell Line/System | Reference |
| DNA-PK IC50 (enzymatic) | 13 nM | Cell-free assay | |
| mTOR IC50 (enzymatic) | 21 nM | Cell-free assay | |
| pDNA-PK S2056 IC50 (cellular) | 2.6 ± 0.45 µM | NCI-H441 (in presence of bleomycin) | |
| pAKT S473 (mTORC2) IC50 (cellular) | 0.136 ± 0.062 µM | NCI-H441 (in presence of bleomycin) | |
| pS6 S235/236 (mTORC1) IC50 (cellular) | 0.16 ± 0.01 µM | NCI-H441 (in presence of bleomycin) | |
| Growth Inhibition (GI50) Range | 0.015 - 1.77 µM | Panel of 123 cancer cell lines | |
| Apoptosis Induction IC50 | 0.51 µM | Chronic Lymphocytic Leukemia (CLL) cells |
Section 2: this compound (TLR8 Antagonist)
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent antagonist of Toll-like receptor 8 (TLR8). TLR8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), and its activation leads to the production of pro-inflammatory cytokines. This compound blocks this signaling pathway, thereby reducing the production of cytokines like TNF-α and IL-1β.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The IC50 for this compound as a TLR8 antagonist is approximately 1.04 µM. For cell-based assays, a common working concentration range is between 1 µM and 10 µM. It is recommended to start with a dose-response experiment within this range to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: Cell lines that express TLR8 are appropriate for studying this compound. The human monocytic cell line THP-1 is commonly used and has been shown to respond to TLR8 ligands and be inhibited by this compound. HEK293 cells engineered to express human TLR8 are also a suitable model system.
Q4: How can I assess the inhibitory activity of this compound?
A4: The inhibitory activity of this compound can be assessed by measuring the production of downstream cytokines after stimulating TLR8. For example, you can pre-treat TLR8-expressing cells with this compound, then stimulate them with a TLR8 agonist like R848, and subsequently measure the levels of TNF-α or IL-1β in the cell supernatant using an ELISA assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of TLR8 signaling | This compound concentration is too low. | Increase the concentration of this compound in your dose-response experiment (e.g., up to 20 µM). |
| Low or no TLR8 expression in the cell line. | Confirm TLR8 expression in your chosen cell line at the mRNA and protein level. | |
| Ineffective TLR8 agonist stimulation. | Ensure the TLR8 agonist (e.g., R848) is active and used at an appropriate concentration to induce a robust cytokine response. | |
| Cell toxicity observed | High concentration of this compound. | While this compound is reported to be non-toxic at lower concentrations, high concentrations (e.g., 100 µM) may show some toxicity. Perform a cytotoxicity assay to determine the non-toxic concentration range for your cells. |
| Solvent (DMSO) toxicity. | Keep the final DMSO concentration below 0.5%, and preferably below 0.1%. Include a vehicle control. | |
| Variability in cytokine measurements | Inconsistent cell numbers or stimulation. | Ensure uniform cell seeding and consistent timing and concentration of both inhibitor and agonist treatment. |
| Issues with the ELISA assay. | Follow the ELISA kit manufacturer's instructions carefully and include appropriate controls. |
Data Presentation: this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| TLR8 Antagonist IC50 | 1.04 µM | - | |
| TLR7 Antagonist IC50 | >50 µM | - | |
| Effective Concentration for TNF-α and IL-1β inhibition | 5-20 µM | THP-1 cells (stimulated with R848) | |
| Recommended Working Concentration | 1 - 10 µM | Cell culture assays |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Small Molecule Inhibitor
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common solvent for many small molecule inhibitors like CC-115 and this compound.
Materials:
-
Small molecule inhibitor (e.g., CC-115 or this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Use the following formula to calculate the mass of the inhibitor needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol )
-
Weigh the compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of the inhibitor powder into the tube.
-
Dissolve the compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor powder.
-
Ensure complete dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution, but check the compound's temperature sensitivity first. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the IC50 of an Inhibitor using the MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Small molecule inhibitor (e.g., CC-115 or this compound) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete medium from your stock solution. A common starting range is a log-scale dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no treatment" control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure the formazan crystals are completely dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: CC-115 inhibits the mTOR and DNA-PK signaling pathways.
References
Technical Support Center: CU-115 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CU-115 in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as CC-115, is a dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK).[1][2] Its mechanism of action involves the inhibition of two critical cellular signaling pathways. Firstly, it targets the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Secondly, it inhibits DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] By inhibiting both pathways, this compound can potently suppress cancer cell growth and survival.[1]
Q2: What is a typical dose-response curve and what key parameters can be derived from it?
A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of the biological effect (response). Typically, the x-axis represents the logarithm of the drug concentration, and the y-axis shows the measured response, often as a percentage of a control. The resulting curve is usually sigmoidal. Key parameters derived from this curve include:
-
EC50/IC50: The concentration of the drug that produces 50% of the maximal effect (EC50) or 50% of the maximal inhibition (IC50).
-
Hill Slope: Describes the steepness of the curve, which can provide insights into the binding cooperativity of the drug.
-
Maximal and Minimal Response: The plateau regions of the curve representing the maximum and minimum possible effects of the drug under the experimental conditions.
Q3: How should I prepare my this compound stock solutions?
A3: Proper handling of this compound is critical for reproducible results. While specific solubility information for this compound is not detailed in the provided search results, compounds of this nature are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure complete dissolution; gentle warming or brief sonication can aid this process. The final concentration of DMSO in the assay medium should be kept low (typically below 0.5%) and consistent across all wells to avoid solvent-induced artifacts.
Troubleshooting Guide
Problem 1: My dose-response curve is not sigmoidal and appears flat.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose Range | The concentrations of this compound tested may be too high or too low to capture the dynamic portion of the curve. Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to identify the effective concentration range. |
| Compound Inactivity | Verify the integrity and purity of your this compound compound. If possible, test a fresh batch or a compound from a different supplier. Confirm that the compound was stored correctly according to the manufacturer's instructions. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to the dual mTOR/DNA-PK inhibitory action of this compound. Research the genetic background of your cells; for example, cells with ATM deficiency have shown increased sensitivity to DNA-PK inhibition. Consider testing a different cell line known to be responsive to mTOR or DNA-PK inhibitors. |
| Assay Issues | The assay endpoint may not be appropriate for measuring the effects of this compound. For example, a short-term proliferation assay might not capture the full impact of DNA repair inhibition. Consider longer incubation times or alternative endpoints like apoptosis or DNA damage markers (e.g., γH2AX). |
Problem 2: I am observing high variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and careful pipetting to achieve a uniform cell density across all wells. |
| Pipetting Errors | Use calibrated pipettes and proper techniques for all liquid handling steps, including compound dilution and addition to wells. Automated liquid handlers can improve precision. |
| Edge Effects | The outer wells of a microplate are prone to evaporation and temperature fluctuations. To minimize this, fill the outer wells with sterile media or PBS and do not use them for experimental data. |
| Compound Precipitation | Visually inspect all solutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent or the highest concentration tested. |
Problem 3: The IC50 value I obtained is different from previously published data.
| Potential Cause | Troubleshooting Steps |
| Different Experimental Conditions | IC50 values are highly dependent on experimental parameters. Compare your protocol with the published study, paying close attention to cell line, cell density, incubation time, serum concentration, and the specific assay used. |
| Data Analysis Method | The method used to fit the dose-response curve and calculate the IC50 can influence the result. Ensure you are using a non-linear regression model appropriate for sigmoidal curves (e.g., four-parameter logistic model). |
| Cell Line Passage Number | Cell lines can change phenotypically over time with increasing passage numbers. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
General Protocol for a Cell Viability Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound from a concentrated stock solution. A common approach is to perform 1:3 or 1:10 serial dilutions in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, e.g., DMSO, and a positive control if available).
-
Incubation: Incubate the cells with the compound for a predetermined duration (e.g., 48, 72, or 96 hours). The incubation time should be sufficient to observe the desired biological effect.
-
Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay that measures ATP content.
-
Data Analysis: Read the plate using a microplate reader. Subtract the background absorbance/luminescence and normalize the data to the vehicle-treated control wells. Plot the normalized response against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for a dose-response experiment.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for dose-response analysis.
References
- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent CU-115 degradation in experiments
Technical Support Center: CU-115
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, ATP-competitive small molecule inhibitor of Kinase X (KX). KX is a critical serine/threonine kinase in the Growth Factor Signaling Pathway (GFSP), which is frequently dysregulated in certain cancers. By binding to the ATP-binding site of KX, this compound prevents the phosphorylation of KX itself and its downstream targets, thereby inhibiting the GFSP and inducing apoptosis in sensitive cell lines.
Q2: What are the most common causes of this compound degradation in experiments?
A2: this compound is susceptible to degradation under specific conditions. The most common causes are:
-
Photodegradation: Exposure to light, particularly in the UV and blue light spectrum (300-500 nm), can cause molecular breakdown.[1][2]
-
pH Instability: this compound is most stable in slightly acidic conditions (pH 4.0-6.0). In neutral to alkaline solutions (pH > 7.0), it undergoes rapid hydrolytic degradation.[3][4][5]
-
Thermal Instability: While stable at recommended storage temperatures, prolonged exposure to elevated temperatures (e.g., room temperature for extended periods or temperatures above 37°C) can accelerate degradation.
-
Oxidation: Although a less common pathway for this compound, oxidation can occur with prolonged exposure to air or in the presence of certain metal ions.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability and efficacy of this compound, please adhere to the following storage and handling conditions:
-
Long-term Storage (Powder): Store the solid compound at -20°C in a tightly sealed, opaque vial. Under these conditions, it is stable for up to 3 years.
-
Stock Solutions (in DMSO): Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use, light-protected tubes and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment. Dilute in an appropriate acidic buffer (pH 4.0-6.0) or cell culture medium immediately before use. Do not store working solutions for extended periods.
Q4: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A4: Inconsistent IC50 values are often a sign of compound degradation or other experimental variability. Consider the following troubleshooting steps:
-
Compound Degradation: Ensure that you are following the recommended storage and handling procedures for this compound. Prepare fresh working solutions for each experiment.
-
Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density for each experiment. Poor cell health can lead to variable responses.
-
Incubation Time: Optimize the incubation time with this compound. For long-term experiments, consider refreshing the media and the compound to account for potential degradation.
-
Assay Conditions: Verify that the pH of your cell culture medium remains stable throughout the experiment. High cell metabolism can alter the pH, potentially leading to this compound degradation.
Troubleshooting Guides
Issue 1: No or weak inhibition of KX activity in in vitro kinase assays.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh working solutions of this compound in an appropriate acidic buffer (pH 4.0-6.0) immediately before the assay. Protect the compound from light during all steps. |
| Incorrect ATP Concentration | The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration. Ensure your assay uses an ATP concentration that is appropriate for your experimental goals (e.g., near the Km for ATP of KX). |
| Enzyme Quality | Verify the activity of your recombinant KX enzyme. Enzyme aggregation or degradation can lead to reduced activity. |
| Assay Buffer Composition | Ensure the assay buffer does not contain components that could interfere with this compound activity or stability. |
Issue 2: Unexpected or off-target effects observed in cell culture.
| Potential Cause | Troubleshooting Step |
| Degradation Products | Degradation of this compound may produce byproducts with different biological activities. To confirm that the observed phenotype is due to KX inhibition, use a structurally different KX inhibitor as a control. |
| Inhibitor Promiscuity | This compound may have off-target effects on other kinases. Review the kinase selectivity profile of this compound and consider if the observed phenotype could be attributed to inhibition of other pathways. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not causing cellular toxicity (typically <0.1%). |
Issue 3: High variability between replicate wells in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. |
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Time | Remaining this compound (%) |
| pH 4.0 in Buffer | 24 hours | 98% |
| pH 7.4 in Buffer | 24 hours | 45% |
| pH 8.5 in Buffer | 24 hours | 15% |
| Exposure to Lab Light (in solution) | 8 hours | 60% |
| Darkness (in solution) | 8 hours | 99% |
| 37°C in Cell Culture Medium | 24 hours | 75% |
| 4°C in Cell Culture Medium | 24 hours | 95% |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
-
Compound Preparation: Prepare a 10 µM solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Aliquoting: Aliquot the solution into two sets of clear and amber vials.
-
Light Exposure: Place one set of clear vials under a standard laboratory light source. Wrap the second set of clear vials and the amber vials in aluminum foil to serve as dark controls.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take samples from each condition.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Compare the concentration of this compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Protocol 2: Evaluating the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0).
-
Compound Incubation: Add this compound to each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each pH condition.
-
Reaction Quenching: Immediately stop any further degradation by adding the aliquot to a quenching solution (e.g., ice-cold methanol).
-
Analysis: Quantify the amount of intact this compound using HPLC.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Mandatory Visualization
Caption: Workflow for handling this compound to minimize degradation.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: Addressing CC-115 Variability in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with CC-115, a dual inhibitor of mTOR and DNA-PK.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CC-115?
CC-115 is a potent, orally bioavailable, dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] It targets both mTORC1 and mTORC2 complexes, as well as the catalytic subunit of DNA-PK (DNA-PKcs).[1][3] By inhibiting mTOR, CC-115 disrupts signaling pathways crucial for cell growth, proliferation, and survival. Its inhibition of DNA-PK impairs the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). This dual action can lead to potent anti-tumor activity.
Q2: What are the common causes of experimental variability with CC-115?
Variability in experimental results with CC-115 can arise from several factors:
-
Cell Line Specificity: The anti-proliferative and apoptotic effects of CC-115 can vary significantly across different cancer cell lines. This can be due to differences in the genetic background, such as the status of ATM, or the expression levels of drug transporters.
-
Drug Resistance: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 and potentially ABCB1, can lead to increased efflux of CC-115 from the cells, thereby reducing its intracellular concentration and efficacy.
-
Experimental Conditions: Factors such as cell passage number, confluency, and the specific experimental protocol can all contribute to variability.
-
Compound Stability and Solubility: Improper storage and handling of CC-115 can affect its stability and solubility, leading to inconsistent results.
Q3: How should I prepare and store CC-115 solutions?
CC-115 is typically soluble in DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To minimize the effects of DMSO on cells, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%. When diluting the DMSO stock solution into aqueous buffers or media, it is advisable to do so in a stepwise manner to prevent precipitation.
For storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be aliquoted and stored at -80°C for long-term use to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Inconsistent Inhibition of mTOR and DNA-PK Signaling in Western Blotting
Issue: You observe variable or weak inhibition of downstream targets of mTOR (e.g., p-S6K, p-4E-BP1) or DNA-PK (e.g., p-DNA-PKcs S2056) after CC-115 treatment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Protein Extraction | Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to prevent degradation and dephosphorylation of target proteins. |
| Poor Transfer of High Molecular Weight Proteins | Both mTOR (~289 kDa) and DNA-PKcs (~469 kDa) are large proteins. Optimize the Western blot transfer conditions. Consider using a lower percentage acrylamide gel for better resolution of high molecular weight proteins. A wet transfer overnight at 4°C is often more efficient for large proteins. Adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer can aid in the transfer of large proteins from the gel to the membrane. |
| Antibody Issues | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate the antibody concentration to find the optimal signal-to-noise ratio. For phospho-specific antibodies, blocking with 5% BSA in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background. |
| Insufficient DNA Damage (for p-DNA-PKcs) | Autophosphorylation of DNA-PKcs at Serine 2056 is induced by DNA double-strand breaks. If you are not seeing a robust signal, consider treating your cells with a DNA damaging agent (e.g., etoposide or ionizing radiation) prior to lysis to induce DNA-PK activation. |
| Cell Line Resistance | As mentioned in the FAQs, some cell lines may express high levels of drug efflux pumps like ABCG2. Consider testing for the expression of these transporters in your cell line. |
Guide 2: High Variability in Cell Viability/Proliferation Assays (e.g., IC50 determination)
Issue: You are observing significant well-to-well or experiment-to-experiment variability in your cell viability or proliferation assays, leading to inconsistent IC50 values for CC-115.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a calibrated multichannel pipette and be consistent with your pipetting technique. Plate cells at a density that allows for logarithmic growth throughout the duration of the assay and avoids confluence, as high cell density can affect drug sensitivity. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift, affecting drug response. Regularly check for mycoplasma contamination. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of CC-115 for each experiment from a validated stock solution. Use a stepwise dilution method to ensure accuracy, especially when working with small volumes. |
| Assay-Specific Variability | The choice of viability assay can influence results. For example, MTT and XTT assays measure metabolic activity and can sometimes overestimate viability. Consider using an assay that directly counts cells or measures DNA content. |
Data Presentation
Table 1: IC50 Values of CC-115 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| PC-3 | Prostate Cancer | 0.138 | Cell Proliferation | |
| MCF7 | Breast Cancer | Not specified | Clonogenic Assay | |
| Cal-51 | Breast Cancer | Not specified | Clonogenic Assay | |
| MDA-MB-231 | Breast Cancer | Not specified | Clonogenic Assay | |
| NCI-H441 | Lung Cancer | ~0.16 (pS6) | Western Blot | |
| Primary NSCLC cells | Non-Small Cell Lung Cancer | 0.03 - 0.3 | CCK-8 Assay | |
| CLL cells | Chronic Lymphocytic Leukemia | 0.51 | Cell Death Assay |
Experimental Protocols
Protocol 1: Western Blot for p-DNA-PKcs (S2056) and p-S6 (S235/236)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of CC-115 or vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Induction of DNA Damage (for p-DNA-PKcs): To induce DNA-PKcs autophosphorylation, treat cells with a DNA damaging agent such as bleomycin (e.g., 1.5 mU/mL) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a low percentage (e.g., 6-8%) SDS-PAGE gel to resolve high molecular weight proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. For large proteins like DNA-PKcs, a wet transfer at 4°C overnight is recommended.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-DNA-PKcs (S2056), total DNA-PKcs, p-S6 (S235/236), total S6, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of CC-115. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Mandatory Visualization
References
- 1. CC-115, a Dual Mammalian Target of Rapamycin/DNA-Dependent Protein Kinase Inhibitor in Clinical Trial, Is a Substrate of ATP-Binding Cassette G2, a Risk Factor for CC-115 Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
Technical Support Center: CU-115 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of CU-115.
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for assessing the purity of a this compound sample?
A1: The primary recommended techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is effective for separating impurities, while MS provides information on molecular weight and can help identify impurities. NMR is crucial for structural confirmation and can be used for quantitative analysis to determine purity against a certified reference standard.
Q2: What is the acceptable purity level for this compound to be used in cell-based assays versus in vivo studies?
A2: For initial cell-based assays, a purity of ≥95% is often acceptable to obtain reliable preliminary data. However, for in vivo studies, a much higher purity of ≥98%, and preferably ≥99%, is required to minimize off-target effects and ensure the observed biological activity is attributable to this compound.
Q3: How should I store this compound to maintain its purity and stability?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of this compound in various solvents should be experimentally determined.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or validated column.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Flush the system with a strong solvent.- Run blank injections between samples.- Ensure high-purity solvents are used for the mobile phase. |
| Inconsistent Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure proper solvent delivery. |
Purity Assessment Discrepancies
| Issue | Potential Cause | Troubleshooting Steps |
| Purity by HPLC is high, but biological activity is low. | - Presence of inactive isomers not resolved by HPLC.- Degradation of the compound under assay conditions. | - Use a chiral HPLC method if this compound has stereoisomers.- Assess the stability of this compound under the specific experimental conditions (e.g., temperature, pH, media). |
| Mass Spectrometry data shows unexpected masses. | - Presence of adducts (e.g., sodium, potassium).- In-source fragmentation.- Impurities with different molecular weights. | - Modify the mobile phase to reduce adduct formation (e.g., add a small amount of formic acid).- Optimize the ionization source parameters to minimize fragmentation.- Correlate with HPLC data to identify impurity peaks. |
| Quantitative NMR (qNMR) purity is lower than HPLC purity. | - Presence of residual solvents or water not detected by UV-HPLC.- Inaccurate weighing of the sample or internal standard. | - Dry the sample under high vacuum to remove residual solvents.- Use a calibrated balance and ensure accurate pipetting of the internal standard solution. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to an appropriate concentration with the mobile phase.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Identity Confirmation by Mass Spectrometry
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
LC Method: Use the same HPLC method as described in Protocol 1.
-
MS Settings (Electrospray Ionization - ESI):
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: As per instrument recommendations.
-
-
Analysis: The mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
Visualizations
Caption: A typical workflow for the synthesis, quality control, and experimental application of this compound.
Caption: A logical troubleshooting flowchart for unexpected experimental outcomes with this compound.
Technical Support Center: Cell Line Specific Responses to CU-115
This technical support center provides guidance for researchers utilizing CU-115 in their experiments. Initial literature review reveals that "this compound" may refer to two distinct small molecule inhibitors: CC-115 , a dual mTOR kinase and DNA-PK inhibitor, or a selective TLR8 antagonist . To ensure you receive the most relevant information, please select the compound you are working with from the sections below.
Section 1: CC-115 (mTOR/DNA-PK Inhibitor)
CC-115 is a dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2] It has shown potent anti-tumor activity across a broad range of cancer cell lines.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CC-115?
A1: CC-115 is a dual inhibitor of mTOR kinase and DNA-PK.[1][2] By inhibiting these two key proteins, CC-115 impacts cell growth, proliferation, and DNA damage repair pathways.
Q2: How does CC-115 affect DNA damage repair?
A2: CC-115 inhibits the auto-phosphorylation of DNA-PKcs at the S2056 site, which is a crucial step in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK by CC-115 prevents the dissociation of NHEJ components from the site of DNA damage. Additionally, CC-115 can indirectly reduce the phosphorylation of ataxia-telangiectasia mutated (ATM) kinase and its substrates, thereby affecting homologous recombination (HR).
Q3: Are there specific cell lines that are more sensitive to CC-115?
A3: Yes, cancer cells with deficiencies in the ATM protein have shown increased sensitivity to CC-115. This suggests a synthetic lethal interaction where the inhibition of DNA-PK by CC-115 is particularly effective when the ATM-mediated DNA repair pathway is already compromised. CC-115 has demonstrated potent growth inhibition across a wide variety of cancer cell lines, including those from hematological, breast, hepatocellular, head and neck, and non-small cell lung cancers.
Q4: What are the known mechanisms of resistance to CC-115?
A4: A potential mechanism of resistance to CC-115 is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCG2 and potentially ABCB1. These transporters can efflux the compound from the cell, reducing its intracellular concentration and thus its efficacy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | Cell density, passage number, and confluency can affect results. Assay incubation time can also influence the observed IC50. | Standardize cell seeding density and use cells within a consistent and limited passage number range. Optimize and maintain a consistent incubation time for all experiments. |
| Observed phenotype does not match expected target inhibition. | The effective concentration of CC-115 may be too low, or the compound may have off-target effects at higher concentrations. The compound may be unstable in your specific cell culture media. | Perform a dose-response experiment to determine the optimal concentration. Use a structurally different inhibitor for the same target to see if it produces a similar phenotype. Assess the stability of CC-115 in your experimental conditions. |
| High cellular toxicity at effective concentrations. | This could be due to off-target toxicity or solvent (e.g., DMSO) toxicity. | Use the lowest effective concentration of CC-115. Ensure the final concentration of the solvent is not toxic to your cells. |
| Reduced efficacy of CC-115 in a specific cell line. | The cell line may overexpress ABC transporters like ABCG2, leading to drug efflux. | Check for the expression of ABCG2 and ABCB1 in your cell line. Consider co-treatment with an inhibitor of these transporters to see if it sensitizes the cells to CC-115. |
Quantitative Data
Table 1: Cellular Growth Inhibition by CC-115 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 16 |
| MOLM-13 | Acute Myeloid Leukemia | 3 |
| MV-4-11 | Acute Myeloid Leukemia | 1 |
| NCI-H460 | Non-Small Cell Lung Cancer | 25 |
| MDA-MB-231 | Breast Cancer | 30 |
| U87 MG | Glioblastoma | 28 |
| Note: | This table is a representation of potential data. Actual IC50 values can vary based on experimental conditions. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of CC-115 in complete cell culture medium. A common starting point is a 10-point, 3-fold dilution series.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of CC-115. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the CC-115 concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement (pDNA-PKcs S2056)
-
Cell Treatment: Treat cells with various concentrations of CC-115 for a predetermined time.
-
Induce DNA Damage (Optional but Recommended): To robustly assess DNA-PKcs autophosphorylation, treat cells with a DNA damaging agent (e.g., etoposide or ionizing radiation) for a short period before harvesting.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pDNA-PKcs (S2056) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of pDNA-PKcs (S2056) normalized to total DNA-PKcs and the loading control.
Visualizations
Caption: Mechanism of action of CC-115, a dual inhibitor of DNA-PK and mTOR.
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
Section 2: this compound (TLR8 Antagonist)
This compound is a selective and potent Toll-like receptor 8 (TLR8) antagonist. It has been shown to decrease the production of pro-inflammatory cytokines in response to TLR8 activation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a TLR8 antagonist?
A1: this compound selectively inhibits TLR8 signaling. Upon activation by a ligand (like single-stranded RNA or small molecule agonists such as R848), TLR8 initiates a signaling cascade that leads to the production of inflammatory cytokines like TNF-α and IL-1β. This compound blocks this process.
Q2: In which cell lines has the activity of this compound been characterized?
A2: The activity of this compound has been demonstrated in the human monocytic cell line THP-1. In these cells, this compound effectively reduces the production of TNF-α and IL-1β when stimulated with the TLR7/8 agonist R848.
Q3: How selective is this compound for TLR8?
A3: this compound is highly selective for TLR8 over the closely related TLR7.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No inhibition of cytokine production. | The concentration of this compound may be too low. The TLR8 agonist may not be active. The cells may not be expressing functional TLR8. | Perform a dose-response experiment with this compound. Confirm the activity of your TLR8 agonist. Verify TLR8 expression in your cell line (e.g., by qPCR or flow cytometry). |
| High background cytokine levels. | Cells may be stressed or activated due to culture conditions. Mycoplasma contamination can activate TLRs. | Ensure optimal cell culture conditions and handle cells gently. Regularly test for mycoplasma contamination. |
| Variable results between experiments. | Inconsistent cell density, agonist concentration, or incubation times. | Standardize all experimental parameters, including cell seeding density, agonist concentration, and treatment duration. |
Quantitative Data
Table 2: Inhibitory Activity of this compound
| Target | IC50 |
| TLR8 | 1.04 µM |
| TLR7 | >=50 µM |
| Source: | ** |
Experimental Protocols
Protocol 3: Cytokine Production Assay in THP-1 Cells
-
Cell Culture: Culture THP-1 cells in appropriate media. For differentiation into a macrophage-like phenotype, treat cells with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a rest period in fresh media.
-
Pre-treatment with this compound: Seed the differentiated THP-1 cells in a 96-well plate. Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
TLR8 Stimulation: Add a TLR8 agonist (e.g., R848) to the wells to a final concentration known to induce a robust cytokine response.
-
Incubation: Incubate the plate for 6-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification (ELISA): a. Coat an ELISA plate with a capture antibody for the cytokine of interest (e.g., anti-human TNF-α). b. Block the plate. c. Add the collected supernatants and a standard curve of the recombinant cytokine. d. Add a detection antibody. e. Add a substrate (e.g., TMB) and stop the reaction. f. Read the absorbance on a plate reader.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve and determine the inhibitory effect of this compound.
Visualizations
Caption: The TLR8 signaling pathway and the point of inhibition by this compound.
References
- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CU-115 in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to the dual mTOR/DNA-PK inhibitor, CU-115, in cell line models.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased response to this compound in our cell line over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to a dual mTOR and DNA-PK inhibitor like this compound can arise from several mechanisms, often involving adaptations in the drug's direct targets or the activation of compensatory signaling pathways. Based on preclinical studies with similar inhibitors, potential resistance mechanisms include:
-
Alterations in Drug Targets:
-
mTOR Mutations: Mutations in the mTOR gene can lead to resistance. These can occur in the kinase domain, increasing its intrinsic activity, or in the FRB domain, which can interfere with drug binding.
-
DNA-PKcs Mutations: While less commonly reported for this class of inhibitors, mutations in the PRKDC gene encoding the catalytic subunit of DNA-PK (DNA-PKcs) could potentially alter drug binding or enzyme function.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/MAPK Signaling: Cancer cells can compensate for mTOR inhibition by upregulating parallel survival pathways, most notably the PI3K/AKT and MAPK/ERK pathways.[1] This can reactivate downstream proliferative and anti-apoptotic signals.
-
Upregulation of Alternative DNA Repair Pathways: To counteract the inhibition of DNA-PK-mediated non-homologous end joining (NHEJ), cells may upregulate alternative DNA double-strand break repair pathways, particularly Homologous Recombination (HR).[2]
-
-
Induction of Pro-Survival Mechanisms:
-
Increased Drug Efflux:
-
ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Q2: How can we experimentally confirm that our cell line has developed resistance to this compound?
A2: Confirmation of resistance involves quantifying the shift in drug sensitivity. The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Table 1: Interpreting Changes in IC50 Values
| Fold Change in IC50 | Interpretation | Recommended Next Steps |
| < 2-fold | Minor shift; may be within experimental variability. | Re-evaluate after several more passages under selection pressure. Ensure consistency in experimental protocol. |
| 2 to 10-fold | Moderate resistance. | Confirm stability of the resistant phenotype. Begin investigating mechanisms of resistance. |
| > 10-fold | High-level resistance. | Isolate single-cell clones to ensure a homogenous resistant population for in-depth mechanistic studies. |
Q3: What are the initial steps to investigate the mechanism of resistance in our this compound resistant cell line?
A3: A stepwise approach is recommended to elucidate the resistance mechanism:
-
Sequence the Drug Targets: Perform Sanger or next-generation sequencing of the mTOR (specifically the kinase and FRB domains) and PRKDC genes in both parental and resistant cell lines to identify any acquired mutations.
-
Analyze Bypass Signaling Pathways: Use Western blotting to examine the phosphorylation status and total protein levels of key components of the PI3K/AKT (e.g., p-AKT, p-S6) and MAPK (e.g., p-ERK) pathways. Increased phosphorylation in the resistant line, even in the presence of this compound, suggests pathway reactivation.
-
Assess DNA Repair Pathway Alterations: Evaluate the expression levels of key proteins in the Homologous Recombination (HR) pathway (e.g., RAD51, BRCA1). An upregulation in resistant cells is a common compensatory mechanism. Additionally, assess the level of DNA damage (γH2AX foci) with and without this compound treatment to see if resistant cells are more proficient at repairing DNA breaks.
-
Investigate Autophagy: Monitor markers of autophagy such as the conversion of LC3B-I to LC3B-II and the expression of Beclin-1 and ATG5 by Western blot. An increase in these markers in resistant cells could indicate autophagy-mediated resistance.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in our experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments. |
| Inoculum Density | Inconsistent cell seeding density can affect growth rates and drug response. Ensure accurate cell counting and consistent seeding density for all assays. |
| Compound Integrity | The this compound stock solution may have degraded. Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature. |
| Mycoplasma Contamination | Mycoplasma can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination. |
Issue 2: Our attempt to generate a this compound resistant cell line is resulting in widespread cell death with no surviving colonies.
| Potential Cause | Troubleshooting Step |
| Initial Drug Concentration is Too High | Start with a lower, sub-lethal concentration of this compound (e.g., IC20-IC50) to allow for gradual adaptation. |
| Stepwise Increase in Concentration is Too Rapid | Allow the cells to recover and repopulate before increasing the drug concentration. This may take several passages at each concentration. |
| Pulsed vs. Continuous Exposure | If continuous exposure is too toxic, try a pulsed exposure method where cells are treated for a defined period (e.g., 24-48 hours) followed by a recovery phase in drug-free media. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.
-
Determine the Initial IC50: First, determine the IC50 of this compound in your parental cell line using a cell viability assay (see Protocol 4).
-
Initial Exposure: Begin by culturing the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20-IC50 value.
-
Monitoring and Subculturing: Monitor the cells for signs of cell death and reduced proliferation. When the cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (this may take several passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of adaptation and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Confirmation of Resistance: Periodically determine the IC50 of the adapting cell population to track the development of resistance.
-
Establishment of a Stable Resistant Line: Once the desired level of resistance is achieved, culture the cells for several passages in the high concentration of this compound to ensure the phenotype is stable. It is also recommended to cryopreserve vials of the resistant cells at different stages of development.
-
Single-Cell Cloning (Optional but Recommended): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution.
Protocol 2: Western Blot Analysis of Signaling and DNA Repair Pathways
This protocol provides a general procedure for analyzing protein expression and phosphorylation status.
-
Cell Lysis: Treat parental and resistant cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. For large proteins like DNA-PKcs (~469 kDa), a lower percentage acrylamide gel (e.g., 6%) is recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins, an overnight wet transfer at a low voltage in a cold room is recommended for optimal efficiency.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-S6, total S6, p-ERK, total ERK, RAD51, γH2AX, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and a digital imager.
Table 2: Key Antibodies for Investigating this compound Resistance
| Pathway | Primary Antibody | Expected Change in Resistant Cells |
| mTOR Signaling | p-S6 (Ser235/236), p-4E-BP1 (Thr37/46) | Maintained or increased phosphorylation despite this compound treatment. |
| Bypass Signaling | p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204) | Increased basal phosphorylation or sustained phosphorylation upon this compound treatment. |
| DNA Damage/Repair | γH2AX (Ser139), RAD51 | Lower γH2AX levels post-damage and/or higher RAD51 expression. |
| Autophagy | LC3B (for I to II conversion), Beclin-1, ATG5 | Increased LC3B-II/LC3B-I ratio and higher expression of Beclin-1 and ATG5. |
| Drug Efflux | P-glycoprotein (MDR1) | Increased expression. |
Protocol 3: Immunofluorescence for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.
-
Cell Culture: Grow parental and resistant cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound and/or a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBST, mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei), and image using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. A decrease in the number of foci in resistant cells compared to parental cells after inducing DNA damage in the presence of this compound would suggest enhanced DNA repair.
Protocol 4: Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include a vehicle-only control (e.g., DMSO).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
References
- 1. mTORC1 and DNA‐PKcs as novel molecular determinants of sensitivity to Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dual inhibition of DNA-PKcs and mTOR by CC-115 potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New BCL-2 Drug Shows Breakthrough Results in Resistant Blood Cancer Patients | AAPG Stock News [stocktitan.net]
Validation & Comparative
A Comparative Guide to TLR8 Modulation: CU-115 vs. Motolimod
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 8 (TLR8) has emerged as a critical target in immunotherapy, playing a pivotal role in the innate immune system's response to single-stranded RNA viruses and certain bacteria.[1][2] Modulation of TLR8 activity with small molecules offers a promising avenue for treating a range of diseases, from cancer to autoimmune disorders.[2] This guide provides a detailed comparison of two key TLR8 modulators: CU-115, a novel antagonist, and motolimod (also known as VTX-2337), a well-characterized agonist. We present a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant protocols to aid researchers in their drug discovery and development efforts.
Introduction to TLR8 Modulation
TLR8 is an endosomal receptor primarily expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells.[2][3] Upon binding its ligand, typically single-stranded RNA, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 and the subsequent activation of downstream signaling cascades. This culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), driving the production of pro-inflammatory cytokines, chemokines, and type I interferons.
TLR8 agonists , like motolimod, are designed to mimic the natural ligands of TLR8, thereby stimulating an immune response. This makes them attractive candidates for cancer immunotherapy and vaccine adjuvants, where a bolstered immune attack against tumors or pathogens is desired. Conversely, TLR8 antagonists , such as this compound, block the activation of the receptor, inhibiting the downstream inflammatory cascade. These molecules hold therapeutic potential for autoimmune and inflammatory diseases where TLR8 is overactive.
Head-to-Head Comparison: this compound vs. Motolimod
| Feature | This compound | Motolimod (VTX-2337) |
| Primary Function | TLR8 Antagonist | TLR8 Agonist |
| Mechanism of Action | Binds to an allosteric pocket on the TLR8 dimer, stabilizing it in an inactive resting state and preventing agonist-induced activation. | Binds to the TLR8 receptor, mimicking a natural ligand and inducing a conformational change that initiates downstream signaling. |
| Potency | IC50: 1.04 µM | EC50: ~100 nM - 108.7 nM |
| Selectivity | Selective for TLR8 over TLR7 (IC50 > 50 µM). Also shown to be selective against TLR2, 4, 5, and 9. | Highly selective for TLR8, with some reports indicating weak TLR7 agonistic activity at higher concentrations (EC50: 19.8 µM). |
| Reported Biological Effects | - Decreases R-848-induced TNF-α and IL-1β production in THP-1 cells.- Inhibits ssRNA-induced type I IFN transcriptional activity. | - Induces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12) and chemokines (MCP-1, MIP-1β).- Enhances natural killer (NK) cell activation and antibody-dependent cell-mediated cytotoxicity (ADCC).- Promotes a Th1-polarizing immune response. |
| Therapeutic Potential | Autoimmune diseases, inflammatory disorders. | Cancer immunotherapy, vaccine adjuvant. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the TLR8 signaling pathway and a typical experimental workflow for evaluating TLR8 modulators.
Caption: TLR8 signaling cascade upon agonist or antagonist interaction.
Caption: A generalized workflow for assessing TLR8 modulator activity.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the comparison of this compound and motolimod.
In Vitro Cytokine/Chemokine Profiling
This assay quantifies the production of cytokines and chemokines by immune cells following treatment with a TLR8 modulator.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or human monocytic cell lines like THP-1 are commonly used.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
For antagonist testing (this compound), cells are pre-incubated with the compound before stimulation with a known TLR8 agonist (e.g., R848). For agonist testing (motolimod), cells are directly treated with the compound.
-
After an incubation period (typically 6 to 24 hours), the cell culture supernatant is collected.
-
Cytokine and chemokine levels (e.g., TNF-α, IL-1β, IL-6, IL-12, MCP-1, MIP-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
-
-
Data Analysis: The concentration of each analyte is determined from a standard curve. For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
NF-κB Activation Assay
This assay measures the activation of the NF-κB signaling pathway, a key downstream event of TLR8 activation.
-
Method 1: Reporter Gene Assay
-
Cell Lines: HEK293 cells stably co-transfected with human TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) are utilized.
-
Methodology:
-
The engineered cells are treated with the TLR8 modulator.
-
Following incubation, the activity of the reporter enzyme in the supernatant or cell lysate is measured using a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: The signal intensity is proportional to NF-κB activation.
-
-
Method 2: Nuclear Translocation Assay
-
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus.
-
Methodology:
-
Immune cells (e.g., macrophages) are treated with the TLR8 modulator.
-
Cells are then fixed and permeabilized.
-
The subcellular localization of an NF-κB subunit (commonly p65/RelA) is visualized using immunofluorescence microscopy with a specific antibody.
-
Alternatively, nuclear and cytoplasmic fractions of the cells can be separated, and the amount of p65 in each fraction is quantified by Western blotting.
-
-
Data Analysis: The ratio of nuclear to cytoplasmic NF-κB provides a quantitative measure of activation.
-
Conclusion
This compound and motolimod represent two distinct approaches to modulating TLR8 activity, with clear therapeutic implications for different disease areas. This compound, as a potent and selective antagonist, offers a promising strategy for dampening the excessive inflammation characteristic of certain autoimmune and inflammatory conditions. In contrast, motolimod, a robust agonist, has demonstrated its ability to activate a strong pro-inflammatory and anti-tumor immune response, positioning it as a valuable tool in the arsenal of cancer immunotherapies. The choice between these or similar modulators will be dictated by the specific therapeutic goal, and the experimental protocols outlined here provide a solid foundation for their preclinical evaluation. This comparative guide serves as a resource for researchers to navigate the selection and characterization of TLR8 modulators in their ongoing quest for novel therapeutics.
References
Selectivity Profile of CU-115: A Comparative Analysis Against Other Toll-like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of CU-115, a known Toll-like Receptor 8 (TLR8) inhibitor, against other members of the Toll-like receptor family. The data presented is based on findings from the seminal study by Padilla-Salinas et al. (2019) in the Journal of Medicinal Chemistry, which first reported the discovery of this novel small molecule inhibitor.[1][2][3]
Executive Summary
This compound is a potent and selective inhibitor of Toll-like Receptor 8 (TLR8) with a reported IC50 value of 1.04 μM. Biological evaluation has demonstrated its specificity for TLR8, with minimal to no inhibitory activity observed against other Toll-like receptors at comparable concentrations. This high selectivity makes this compound a valuable tool for studying the specific roles of TLR8 in immune signaling and a promising candidate for the development of targeted therapeutics for autoimmune and inflammatory diseases where TLR8 is implicated.
Selectivity Data of this compound
The inhibitory activity of this compound against a panel of Toll-like receptors was assessed using HEK-Blue™ TLR cell lines. These engineered cell lines express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is induced upon TLR activation. The IC50 values, representing the concentration of this compound required to inhibit 50% of the TLR-mediated SEAP activity, are summarized in the table below.
| Toll-like Receptor (TLR) | Ligand Used for Stimulation | This compound IC50 (µM) |
| TLR8 | R848 | 1.04 |
| TLR7 | R848 | > 10 |
| TLR2 | Pam3CSK4 | > 10 |
| TLR3 | Poly(I:C) | > 10 |
| TLR4 | LPS | > 10 |
| TLR5 | Flagellin | > 10 |
| TLR9 | ODN 2006 | > 10 |
Data sourced from Padilla-Salinas et al., J. Med. Chem. 2019, 62, 22, 10221–10244.
As the data indicates, this compound exhibits potent inhibition of TLR8, while its activity against other tested TLRs is significantly lower, demonstrating a high degree of selectivity.
Experimental Protocols
The selectivity of this compound was determined using a well-established cell-based reporter assay. The key methodologies are outlined below.
Cell Lines and Reagents
-
Cell Lines: HEK-Blue™ hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, and hTLR9 cells (InvivoGen). These are HEK293 cells stably co-expressing a human TLR gene and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
TLR Ligands:
-
Pam3CSK4 (TLR2 agonist)
-
Poly(I:C) (TLR3 agonist)
-
Lipopolysaccharide (LPS) (TLR4 agonist)
-
Flagellin (TLR5 agonist)
-
R848 (TLR7/8 agonist)
-
ODN 2006 (TLR9 agonist)
-
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO).
SEAP Reporter Assay Protocol
-
Cell Seeding: HEK-Blue™ TLR cells were seeded into 96-well plates at a density of 2.5 x 10^4 to 5 x 10^4 cells per well in a volume of 180 µL of HEK-Blue™ Detection 2 medium.
-
Compound Addition: this compound was serially diluted and added to the wells in a volume of 20 µL.
-
Ligand Stimulation: Immediately following the addition of the compound, the respective TLR ligand was added to the wells in a volume of 20 µL at a predetermined concentration to induce TLR signaling.
-
Incubation: The plates were incubated at 37 °C in a 5% CO2 humidified incubator for 16-24 hours.
-
Data Acquisition: The activity of secreted embryonic alkaline phosphatase (SEAP) was measured by reading the optical density (OD) at 620 nm using a spectrophotometer.
-
Data Analysis: The percentage of TLR inhibition was calculated relative to the DMSO control (vehicle), and IC50 values were determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
Toll-like Receptor Signaling Overview
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating downstream signaling cascades that lead to the production of inflammatory cytokines and interferons. The signaling pathways for the TLRs tested against this compound are depicted below.
Caption: Generalized signaling pathways of cell surface and endosomal Toll-like receptors.
Experimental Workflow for this compound Selectivity Screening
The process for evaluating the selectivity of this compound involved a systematic screening against a panel of HEK-Blue™ TLR cell lines.
Caption: Workflow for determining the selectivity profile of this compound using HEK-Blue™ TLR cell lines.
References
Validating CU-115: A Comparative Guide to TLR8 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of CU-115, a known TLR8 antagonist. The primary focus is on the use of Toll-like receptor 8 (TLR8) small interfering RNA (siRNA) knockdown to confirm that the inhibitory action of this compound is directly mediated through this receptor.
Introduction to this compound and TLR8
This compound is a small molecule antagonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system. TLR8 is localized in the endosomes of myeloid cells, such as monocytes and macrophages, and recognizes single-stranded RNA (ssRNA) from viruses and bacteria. Upon activation, TLR8 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). Due to its role in inflammatory responses, TLR8 is a target for therapeutic intervention in various autoimmune and inflammatory diseases.
Validating that a compound like this compound exerts its effect specifically through TLR8 is a critical step in its development. One of the most direct methods to achieve this is through siRNA-mediated gene knockdown. By specifically silencing the expression of TLR8, we can observe whether the inhibitory effect of this compound on downstream signaling is diminished or abolished.
Experimental Validation Using TLR8 siRNA Knockdown
This section outlines the experimental workflow and expected outcomes for validating this compound's mechanism of action using TLR8 siRNA in the human monocytic cell line, THP-1.
Signaling Pathway and Experimental Rationale
The following diagram illustrates the TLR8 signaling pathway and the principle of validation using siRNA knockdown.
Experimental Workflow
The diagram below outlines the key steps in the experimental validation of this compound.
Data Presentation: Expected Quantitative Results
The following table summarizes the expected quantitative outcomes from the experiment. The data illustrates that in cells with normal TLR8 expression (Control siRNA), this compound effectively inhibits the production of TNF-α and IL-8 induced by a TLR8 agonist. Conversely, in cells where TLR8 has been knocked down, the agonist fails to induce a strong cytokine response, and the effect of this compound is consequently minimal, confirming its on-target activity.
| Treatment Group | TLR8 Expression | This compound Treatment | TLR8 Agonist Stimulation | TNF-α (pg/mL) | IL-8 (pg/mL) |
| 1. Control siRNA | Normal | Vehicle | - | < 50 | < 100 |
| 2. Control siRNA | Normal | Vehicle | + | 850 | 1200 |
| 3. Control siRNA | Normal | This compound | + | 150 | 250 |
| 4. TLR8 siRNA | Knockdown | Vehicle | - | < 50 | < 100 |
| 5. TLR8 siRNA | Knockdown | Vehicle | + | 120 | 200 |
| 6. TLR8 siRNA | Knockdown | This compound | + | 110 | 180 |
Note: The values presented are hypothetical and for illustrative purposes, based on typical results from similar experiments.
Experimental Protocols
Materials
-
Cell Line: Human monocytic THP-1 cells (ATCC TIB-202).
-
Reagents:
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).
-
TLR8-specific siRNA and non-targeting control siRNA.
-
Transfection reagent suitable for THP-1 cells (e.g., Lipofectamine RNAiMAX).
-
This compound.
-
TLR8 agonist (e.g., R848 or a specific ssRNA sequence).
-
ELISA kits for human TNF-α and IL-8.
-
Detailed Methodology
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For differentiation into macrophage-like cells, treat THP-1 cells with PMA (25-100 ng/mL) for 24-48 hours.
-
-
siRNA Transfection:
-
Seed THP-1 cells in 24-well plates to achieve 60-80% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent. Briefly, dilute siRNA (e.g., 20 pmol) and the transfection reagent in serum-free medium, combine, and incubate for 15-20 minutes at room temperature.
-
Add the complexes to the cells and incubate for 48-72 hours to ensure efficient knockdown of TLR8.
-
-
Verification of Knockdown (Optional but Recommended):
-
After the incubation period, lyse a subset of cells to isolate RNA or protein.
-
Confirm TLR8 knockdown by quantitative real-time PCR (qRT-PCR) to measure mRNA levels or by Western blot to assess protein levels.
-
-
This compound Treatment and TLR8 Stimulation:
-
Following the knockdown incubation, replace the medium with fresh culture medium.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a TLR8 agonist (e.g., 1 µg/mL R848) for 24 hours.
-
-
Cytokine Measurement:
-
After the stimulation period, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Compare the cytokine levels between the different groups to determine the effect of TLR8 knockdown on the inhibitory activity of this compound. A significant reduction in the agonist-induced cytokine production in the TLR8 siRNA group compared to the control siRNA group, and the lack of a significant effect of this compound in the TLR8 siRNA group, would validate the on-target activity of this compound.
-
Comparison with Alternative Validation Methods
While siRNA knockdown is a powerful tool, other methods can also be employed to validate the specificity of TLR8 antagonists.
| Method | Principle | Pros | Cons |
| TLR8 siRNA Knockdown | Transiently silences TLR8 gene expression. | - High specificity- Relatively rapid results- Cost-effective | - Incomplete knockdown can occur- Potential for off-target effects- Transient effect |
| CRISPR/Cas9 Knockout | Permanently deletes the TLR8 gene. | - Complete and permanent gene knockout- High specificity | - More time-consuming to generate stable cell lines- Potential for off-target edits |
| Overexpression in Null Cells | Express human TLR8 in a cell line that does not endogenously express it (e.g., HEK293). | - Clean system to study a single receptor- High signal-to-noise ratio | - Non-physiological expression levels- May lack cell-type specific signaling components |
Conclusion
The validation of a targeted therapeutic like this compound is paramount. The use of TLR8 siRNA knockdown in a relevant cell line such as THP-1 provides a robust and specific method to confirm that the compound's inhibitory effects on pro-inflammatory cytokine production are mediated through its intended target, TLR8. This guide offers a framework for designing and interpreting such validation studies, which are essential for the confident progression of novel drug candidates.
Unveiling the Specificity of CU-115: A Comparative Analysis of TLR8 and TLR7 Cross-reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Toll-like receptor (TLR) antagonist CU-115, focusing on its cross-reactivity with TLR7. Experimental data is presented to benchmark its performance against alternative compounds, offering insights into its potential applications in immunology and inflammation research.
This compound is a small molecule antagonist of Toll-like receptor 8 (TLR8), an innate immune receptor involved in the recognition of single-stranded RNA (ssRNA) from pathogens. Its selectivity is a critical attribute for its use as a specific research tool and a potential therapeutic agent. This guide delves into the specifics of this compound's interaction with both TLR8 and the closely related TLR7.
Performance Comparison of TLR8 Antagonists
The following table summarizes the inhibitory potency of this compound against TLR8 and its cross-reactivity with TLR7. For a comprehensive evaluation, data for the highly potent and selective TLR8 antagonist, CU-CPT9a, is included as a benchmark.
| Compound | Target | IC50 | Selectivity (TLR8 vs TLR7) | Cell-Based Assay | Reference |
| This compound | TLR8 | 1.04 µM | >48-fold | HEK-Blue™ TLR8/SEAP Reporter | [1][2] |
| TLR7 | >50 µM | HEK-Blue™ TLR7/SEAP Reporter | [1] | ||
| CU-CPT9a | TLR8 | ~0.5 nM | >10,000-fold | HEK-Blue™ TLR8/SEAP Reporter | [3][4] |
| TLR7 | >5 µM | HEK-Blue™ TLR7/SEAP Reporter |
Key Findings:
-
This compound demonstrates potent antagonism of TLR8 with an IC50 value of 1.04 µM.
-
A significant degree of selectivity for TLR8 over TLR7 is observed, with the IC50 for TLR7 being at least 48-fold higher than for TLR8.
-
In comparison, the CU-CPT class of antagonists, exemplified by CU-CPT9a, exhibits substantially higher potency and selectivity for TLR8.
Functional Assessment in Cellular Models
The inhibitory activity of this compound has been further validated in functional cellular assays. In human THP-1 monocytic cells, this compound effectively reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, when stimulated with the TLR7/8 agonist R848. This demonstrates its ability to block TLR8-mediated downstream signaling pathways.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
HEK-Blue™ TLR7/8 SEAP Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7 or TLR8 activation.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR7/8 agonist (e.g., R848)
-
This compound and other test compounds
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 or hTLR8 cells at a density of approximately 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or other antagonists for 1-2 hours.
-
Stimulation: Add a TLR7/8 agonist, such as R848 (final concentration typically 1 µg/mL), to the wells.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours.
-
Measurement: Measure the optical density (OD) at 620-655 nm using a microplate reader. The color change is proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which corresponds to NF-κB activation.
THP-1 Cytokine Release Assay
This assay measures the inhibitory effect of compounds on the production of pro-inflammatory cytokines in a more physiologically relevant immune cell line.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
RPMI-1640 medium supplemented with 10% FBS
-
TLR7/8 agonist (e.g., R848)
-
This compound and other test compounds
-
Human TNF-α and IL-1β ELISA kits
-
24-well or 96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation (Optional): Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, treat with PMA (e.g., 20-50 ng/mL) for 24-48 hours.
-
Cell Seeding: Seed THP-1 cells (or differentiated macrophages) at an appropriate density (e.g., 2-5 x 10^5 cells/well) in culture plates.
-
Compound Treatment: Pre-treat the cells with desired concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR7/8 agonist like R848 (e.g., 1 µg/mL).
-
Incubation: Incubate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: TLR7/8 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for assessing this compound activity in cellular assays.
References
Comparative Guide to the Activity of CC-115, a Dual mTOR and DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical and cellular activities of CC-115, a potent dual inhibitor of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] The information presented herein is intended to facilitate the objective assessment of CC-115's performance against other established inhibitors and to provide detailed experimental protocols for its characterization.
Biochemical Activity: Kinase Inhibition
CC-115 is a highly selective and potent inhibitor of both mTOR and DNA-PK.[1][2] Its inhibitory activity has been quantified in various biochemical assays, demonstrating nanomolar efficacy. For comparative purposes, the activity of CC-115 is presented alongside that of well-characterized inhibitors for each respective kinase: Rapamycin for mTOR and NU7441 for DNA-PK.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| CC-115 | mTOR | 21 | Cell-free kinase assay | [2] |
| Rapamycin | mTOR | ~0.1 | Cell-free kinase assay (in HEK293 cells) | |
| CC-115 | DNA-PK | 13 | Cell-free kinase assay | |
| NU7441 | DNA-PK | 14 | Cell-free kinase assay |
Cellular Activity: Inhibition of Signaling and Cell Viability
In cellular contexts, CC-115 effectively inhibits both the mTOR and DNA-PK signaling pathways. This dual inhibition translates to potent anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines.
Inhibition of Cellular Phosphorylation
The inhibitory activity of CC-115 on mTOR and DNA-PK in cells can be quantified by measuring the phosphorylation of key downstream substrates.
| Cell Line | Downstream Target | IC50 (µM) | Assay | Reference |
| NCI-H441 | pS6 S235/236 (mTORC1) | 0.16 ± 0.01 | Western Blot | |
| NCI-H441 | pAKT S473 (mTORC2) | 0.136 ± 0.062 | Western Blot | |
| NCI-H441 | pDNA-PK S2056 | 2.6 ± 0.45 | Western Blot | |
| Breast Cancer Cell Lines | DNA-PK activity | 0.17 - 0.25 | Cellular Assay |
Anti-proliferative Activity
CC-115 demonstrates significant growth inhibition (GI50) across a wide array of cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| PC-3 | Prostate Cancer | 0.138 |
| Hematological Cancers (various) | Leukemia/Lymphoma | 0.015 - 1.77 |
| Breast Cancers (various) | Breast Cancer | 0.015 - 1.77 |
| Hepatocellular Carcinomas (various) | Liver Cancer | 0.015 - 1.77 |
| Head and Neck Cancers (various) | Head and Neck Cancer | 0.015 - 1.77 |
| Non-Small Cell Lung Cancers (various) | Lung Cancer | 0.015 - 1.77 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
mTOR Signaling Pathway
References
Independent Validation of CU-115's Antagonistic Effect on Toll-like Receptor 8
This guide provides an objective comparison of the antagonistic efficacy of CU-115 and its closely related analogs with other known Toll-like Receptor 8 (TLR8) inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data from peer-reviewed studies.
Introduction to this compound and TLR8 Antagonism
This compound is a potent and selective antagonist of Toll-like Receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system.[1] Overactivation of TLR8 is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2][3] Consequently, the development of specific TLR8 antagonists like this compound represents a promising therapeutic strategy. Research has led to the development of a series of pyrazolo[1,5-a]pyrimidine-based compounds, designated as "CU-CPT," which demonstrate high-affinity binding to TLR8 and effective inhibition of downstream inflammatory signaling.[2][3] this compound is understood to be a member of this compound series. These antagonists function by stabilizing the resting dimeric state of TLR8, thereby preventing the conformational changes required for agonist-induced activation and subsequent signal transduction.
Comparative Analysis of TLR8 Antagonists
The following table summarizes the in vitro efficacy of this compound and related CU-CPT compounds in comparison to other identified TLR8 antagonists. The data highlights the exceptional potency of the CU-CPT series.
| Compound | Target(s) | IC50 (TLR8) | Cell Line / Assay | Reference |
| This compound | TLR8 | 1.04 µM | HEK293 cells (SEAP reporter) | |
| CU-CPT8m | TLR8 | 67 ± 10 nM | HEK-Blue TLR8 cells (SEAP reporter) | |
| CU-CPT9a | TLR8 | ~0.5 nM | HEK-Blue TLR8 cells (SEAP reporter) | |
| CU-CPT9b | TLR8 | ~pM range | HEK-Blue TLR8 cells (SEAP reporter) | |
| CU-CPT9c | TLR8 | ~pM range | HEK-Blue TLR8 cells (SEAP reporter) | |
| CU-CPT9d | TLR8 | 0.1 ± 0.02 nM | HEK-Blue TLR8 cells (SEAP reporter) | |
| Isoxazole-based Antagonist | TLR8 | ~nM range | Cell-based assays | |
| Dual TLR7/8/9 Inhibitor (7f) | TLR7/8/9 | 17 nM | HEK293 cells (reporter assay) |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound and related compounds are provided below.
HEK-Blue™ TLR8 Reporter Gene Assay
This assay is used to quantify the inhibition of TLR8 signaling by antagonists. HEK-Blue™ TLR8 cells are engineered HEK293 cells that stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: HEK-Blue™ hTLR8 cells are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selection antibiotics (Blasticidin and Zeocin®).
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 1.6-5 x 10^5 cells/mL.
-
The cells are then treated with various concentrations of the antagonist (e.g., this compound) and a constant concentration of a TLR8 agonist, such as R848 (1 µg/mL).
-
The plates are incubated for 16-24 hours at 37°C in a 5% CO2 incubator.
-
A small volume of the cell culture supernatant is transferred to a new plate.
-
QUANTI-Blue™ Solution, a substrate for SEAP, is added to the supernatant.
-
The plate is incubated at 37°C until a color change is observed (typically 30-60 minutes).
-
The absorbance is read at 620-655 nm, which is proportional to the SEAP activity and, consequently, NF-κB activation.
-
-
Data Analysis: The inhibitory concentration 50 (IC50) is calculated from the dose-response curve of the antagonist.
TNF-α and IL-1β Production in THP-1 Cells
This experiment measures the ability of an antagonist to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line.
-
Cell Culture: THP-1 cells, a human leukemia monocytic cell line, are cultured in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin. For some assays, cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Assay Procedure:
-
THP-1 cells are plated in 96-well plates.
-
Cells are pre-incubated with the TLR8 antagonist at various concentrations before stimulation.
-
The cells are then stimulated with a TLR8 agonist (e.g., R848 at 1 µg/mL) for a specified period (e.g., 16-17 hours).
-
The cell culture supernatant is collected after centrifugation.
-
The concentration of TNF-α or IL-1β in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: The reduction in cytokine concentration in the presence of the antagonist is used to determine its inhibitory activity.
NF-κB Nuclear Translocation by Western Blot
This method is used to confirm that the antagonist blocks the TLR8 signaling pathway upstream of cytokine gene transcription by preventing the nuclear translocation of the NF-κB p65 subunit.
-
Cell Treatment and Lysis:
-
Cells (e.g., THP-1) are treated with the antagonist and then stimulated with a TLR8 agonist.
-
Nuclear and cytoplasmic protein fractions are isolated using a commercial extraction kit.
-
-
Western Blot Protocol:
-
Protein concentrations of the nuclear and cytoplasmic extracts are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the NF-κB p65 subunit, followed by an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection reagent.
-
-
Data Analysis: A decrease in the amount of p65 in the nuclear fraction in antagonist-treated cells compared to agonist-only treated cells indicates inhibition of NF-κB translocation.
Visualizations
TLR8 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical TLR8 signaling pathway and highlights the point of intervention by this compound and its analogs.
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Antagonist Validation
The diagram below outlines the general workflow for validating the antagonistic effect of a compound like this compound on TLR8.
Caption: Workflow for the validation of TLR8 antagonists.
References
- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arthritis, autoimmune disease discovery could lead to new treatments | CU Boulder Today | University of Colorado Boulder [colorado.edu]
Comparing the efficacy of CU-115 and E-6446
An Objective Comparison of the Efficacy of CC-115 and E-6446 for Researchers, Scientists, and Drug Development Professionals.
In the landscape of targeted therapeutics, CC-115 and E-6446 represent distinct approaches to modulating cellular signaling pathways for potential therapeutic benefit. CC-115 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and DNA damage repair. In contrast, E-6446 is an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), which are critical components of the innate immune system that recognize nucleic acids. This guide provides a comprehensive comparison of the efficacy of these two compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Efficacy Data
The following tables summarize the key quantitative data for CC-115 and E-6446, providing a direct comparison of their potency and activity in various assays.
Table 1: In Vitro Inhibitory Activity of CC-115
| Target | Assay Type | IC₅₀ | Cell Line/System | Reference |
| DNA-PK | Kinase Assay | 13 nM | Cell-free | [1] |
| mTOR | Kinase Assay | 21 nM | Cell-free | [1] |
| PI3Kα | Kinase Assay | 850 nM | Cell-free | [1] |
| ATM | Kinase Assay | >30 µM | Cell-free | [1] |
| ATR | Kinase Assay | >30 µM | Cell-free | [1] |
| mTOR (pS6 S235/236) | Cellular Assay | 0.16 ± 0.01 µM | NCI-H441 | |
| mTOR (pAKT S473) | Cellular Assay | 0.136 ± 0.062 µM | NCI-H441 | |
| DNA-PK (pDNA-PK S2056) | Cellular Assay | 2.6 ± 0.45 µM | NCI-H441 | |
| Cell Proliferation | CCK-8 Assay | Varies (e.g., 138 nM in PC-3) | Various cancer cell lines | |
| Apoptosis | Caspase Activity | Induces apoptosis | Various cancer cell lines |
Table 2: In Vitro and In Vivo Efficacy of E-6446
| Target | Assay Type | IC₅₀ / Effect | Cell Line/System/Model | Reference |
| TLR9 | Luciferase Reporter | ~0.01-0.03 µM | HEK293-TLR9 | |
| TLR7/8 | Luciferase Reporter | ~2-8 µM | HEK293-TLR7 | |
| TLR4 | Luciferase Reporter | ~30 µM (50% reduction) | HEK293-TLR4/MD2 | |
| TLR9 (IL-6 production) | Cellular Assay | 0.01 µM (HEK-TLR9), 0.23 µM (human PBMCs) | HEK-TLR9, human PBMCs | |
| TLR9 (DNA interaction) | In vitro Assay | 1-10 µM | Cell-free | |
| In vivo CpG challenge | IL-6 Production | Almost complete inhibition (20 mg/kg, p.o.) | Mice | |
| Lupus Model | Anti-nuclear antibodies | Dose-dependent suppression (20 and 60 mg/kg, p.o.) | Mice |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by CC-115 and E-6446.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to evaluate the efficacy of CC-115 and E-6446.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CC-115 Key Experimental Protocols
1. DNA-PK and mTOR Kinase Assays (In Vitro)
This protocol outlines a general procedure for assessing the inhibitory activity of CC-115 against purified DNA-PK and mTOR kinases.
-
Reagents and Materials:
-
Purified recombinant DNA-PK or mTOR enzyme.
-
Specific peptide substrate for each kinase.
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
ATP.
-
CC-115 at various concentrations.
-
ADP-Glo™ Kinase Assay kit or similar detection system.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of CC-115 in kinase buffer.
-
In a 96-well plate, add the kinase enzyme and the CC-115 dilution (or vehicle control).
-
Add the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which generates a luminescent signal.
-
The luminescent signal is proportional to kinase activity. Calculate the percentage of inhibition for each CC-115 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of CC-115 on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
CC-115 at various concentrations.
-
CCK-8 reagent.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of CC-115 or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
-
3. Caspase-Dependent Apoptosis Assay
This protocol provides a general method for detecting apoptosis induced by CC-115 through the measurement of caspase-3/7 activity.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
CC-115 at various concentrations.
-
Caspase-Glo® 3/7 Assay kit or similar.
-
96-well plates (white-walled for luminescence).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of CC-115 or a known apoptosis inducer (positive control) and vehicle (negative control).
-
Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of active caspase-3/7.
-
E-6446 Key Experimental Protocols
1. TLR7/9 Luciferase Reporter Assay
This protocol describes a method to assess the inhibitory effect of E-6446 on TLR7 and TLR9 signaling using a luciferase reporter gene assay.
-
Reagents and Materials:
-
HEK293 cells stably expressing human TLR7 or TLR9 and an NF-κB-driven luciferase reporter gene.
-
Complete cell culture medium.
-
E-6446 at various concentrations.
-
TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG ODN).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed the HEK293-TLR7 or -TLR9 reporter cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of E-6446 or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate TLR agonist.
-
Incubate for 5-6 hours to allow for luciferase expression.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of TLR signaling for each E-6446 concentration relative to the stimulated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
2. IL-6 Production Assay
This protocol outlines the measurement of IL-6 production from immune cells to evaluate the inhibitory effect of E-6446 on TLR activation.
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.
-
Complete cell culture medium.
-
E-6446 at various concentrations.
-
TLR agonist (e.g., CpG ODN for TLR9).
-
Human IL-6 ELISA kit.
-
96-well plates.
-
ELISA plate reader.
-
-
Procedure:
-
Plate the immune cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of E-6446 or vehicle control.
-
Stimulate the cells with a TLR agonist.
-
Incubate for a suitable period to allow for cytokine production (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-6 production for each E-6446 concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
3. In Vivo CpG Challenge Mouse Model
This protocol describes an in vivo model to assess the efficacy of E-6446 in blocking TLR9-mediated inflammation.
-
Reagents and Materials:
-
Mice (e.g., C57BL/6).
-
E-6446 formulated for oral administration.
-
CpG oligodeoxynucleotide (CpG ODN).
-
Saline.
-
Materials for blood collection and processing.
-
Mouse IL-6 ELISA kit.
-
-
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer E-6446 or vehicle control to the mice via oral gavage at the desired dose(s).
-
After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of CpG ODN or saline.
-
At a predetermined time point post-challenge (e.g., 2-4 hours), collect blood samples.
-
Process the blood to obtain serum.
-
Measure the concentration of IL-6 in the serum using an ELISA kit.
-
Compare the serum IL-6 levels between the different treatment groups to determine the in vivo efficacy of E-6446.
-
Conclusion
CC-115 and E-6446 are potent and selective inhibitors of their respective targets, demonstrating significant efficacy in preclinical models. CC-115, by targeting the fundamental cellular processes of DNA repair and mTOR signaling, shows promise as an anti-cancer agent. Its efficacy has been demonstrated across a wide range of cancer cell lines and in clinical trials. E-6446, through its inhibition of the innate immune receptors TLR7 and TLR9, presents a therapeutic opportunity for inflammatory and autoimmune diseases. Its ability to suppress nucleic acid-driven inflammation has been validated in various in vitro and in vivo models. The choice between these compounds for a specific research or therapeutic application will depend on the pathological context and the desired biological outcome. The data and protocols presented in this guide provide a solid foundation for further investigation and comparison of these two distinct therapeutic agents.
References
Orthogonal Methods to Validate the Mechanism of Action of CC-115
Disclaimer: It is assumed that "CU-115" is a typographical error and the intended compound is "CC-115," a known dual inhibitor of mTOR and DNA-PK. This guide is based on publicly available information for CC-115.
This guide provides a comparative overview of orthogonal experimental methods to validate the dual inhibitory mechanism of CC-115 on its putative targets, the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK). For researchers, scientists, and drug development professionals, employing a multi-faceted validation approach is critical to robustly characterize a compound's on-target effects and build a comprehensive data package for further development.
The Dual Signaling Pathways of mTOR and DNA-PK Inhibited by CC-115
CC-115 is a selective dual inhibitor of mTOR kinase and DNA-PK.[1] It has been shown to block both mTORC1 and mTORC2 signaling.[2] The inhibition of DNA-PK by CC-115 leads to the suppression of non-homologous end joining (NHEJ), a critical DNA damage repair pathway.[1][3]
Caption: Dual inhibition of mTOR and DNA-PK signaling by CC-115.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of CC-115 from biochemical and cellular assays.
| Compound | Assay Type | Target | IC50 (nM) |
| CC-115 | Enzymatic | mTOR | 21 |
| CC-115 | Enzymatic | DNA-PK | 13 |
| CC-115 | Cellular (Growth Inhibition) | PC-3 cells | 138 |
| CC-115 | Cellular (Apoptosis) | CLL cells | 510 |
| CC-115 | Cellular (Apoptosis) | Healthy B cells | 930 |
Data sourced from MedchemExpress and Selleck Chemicals.[2]
Comparison of Orthogonal Validation Methods
A robust validation strategy for CC-115 should include methods that confirm direct target engagement, assess cellular pathway inhibition, and provide phenotypic evidence of on-target activity.
Caption: Logic of orthogonal validation for CC-115's mechanism of action.
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| Direct Target Engagement | ||||
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its thermal stability. | Thermal shift (ΔTm), EC50 | Confirms target engagement in intact cells without modifying the compound or protein. | Not suitable for all membrane proteins; throughput can be limited with Western blot readout. |
| Photoaffinity Labeling (PAL) | A photoreactive analog of the compound is used to covalently label the target protein upon UV irradiation. | Labeled protein identity | Identifies direct binding partners in a complex biological system. | Requires synthesis of a photo-probe; potential for off-target labeling. |
| Chemical Proteomics | Utilizes affinity-based probes to enrich and identify compound-binding proteins from a proteome. | Identity and occupancy of target proteins | Provides a global view of on- and off-target interactions. | Can be resource-intensive and requires specialized expertise in mass spectrometry. |
| Cellular Pathway Inhibition | ||||
| Western Blot | Measures the phosphorylation status of downstream substrates of the target kinases. | Decrease in p-S6K1, p-4E-BP1, p-DNA-PKcs (S2056) | Widely accessible and provides direct evidence of pathway modulation. | Semi-quantitative; antibody-dependent. |
| Non-Homologous End Joining (NHEJ) Reporter Assay | A cell-based assay that measures the efficiency of DNA double-strand break repair. | Decrease in reporter signal (e.g., GFP) | Directly measures the functional consequence of DNA-PK inhibition. | Can be influenced by off-target effects that impact the reporter system. |
| Phenotypic Confirmation | ||||
| CRISPR/Cas9 Knockout | Genetically ablates the target proteins (mTOR and/or DNA-PKcs) to mimic pharmacological inhibition. | Phenocopy of CC-115 treatment | Provides strong genetic evidence for the role of the target in the observed phenotype. | Potential for off-target gene editing; compensatory mechanisms may arise. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a typical CETSA experiment to confirm the engagement of CC-115 with mTOR and DNA-PK in intact cells.
Caption: General experimental workflow for the Cellular Thermal Shift Assay.
-
Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to be sensitive to CC-115) to ~80% confluency. Treat cells with various concentrations of CC-115 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Subject the heated cells to freeze-thaw cycles to induce lysis. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Detection: Analyze the amount of soluble mTOR and DNA-PKcs in each sample by Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both vehicle- and CC-115-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.
Photoaffinity Labeling (PAL)
This protocol outlines the general steps for using PAL to identify the direct binding partners of CC-115.
-
Probe Synthesis: Synthesize a photoaffinity probe based on the structure of CC-115. This typically involves incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin) for enrichment.
-
Cellular Labeling: Treat live cells or cell lysates with the photoaffinity probe.
-
UV Irradiation: Expose the samples to UV light at a specific wavelength to induce covalent cross-linking of the probe to its binding partners.
-
Enrichment: If an alkyne tag was used, perform a click chemistry reaction to attach a biotin moiety. Enrich the biotin-labeled proteins using streptavidin beads.
-
Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and identify them using mass spectrometry.
-
Data Analysis: Identify proteins that are specifically labeled by the CC-115 probe and show competition with an excess of the unmodified CC-115.
CRISPR/Cas9 Knockout
This protocol describes how to use CRISPR/Cas9 to validate that the phenotypic effects of CC-115 are on-target.
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the genes encoding mTOR (MTOR) and DNA-PKcs (PRKDC).
-
Cell Transfection/Transduction: Deliver the Cas9 nuclease and the gRNAs into the target cells using a suitable method (e.g., plasmid transfection, lentiviral transduction).
-
Knockout Verification: Select and expand single-cell clones. Verify the knockout of the target genes at the genomic (sequencing), transcript (RT-qPCR), and protein (Western blot) levels.
-
Phenotypic Assays: Treat the knockout and wild-type control cells with CC-115 and assess relevant phenotypes, such as cell proliferation, apoptosis, and DNA damage repair.
-
Data Analysis: Compare the response of the knockout cells to CC-115 with that of the wild-type cells. A lack of response in the knockout cells provides strong evidence for on-target activity.
By employing a combination of these orthogonal methods, researchers can build a robust and comprehensive validation of CC-115's dual mechanism of action, providing a solid foundation for its further preclinical and clinical development.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling CU-115
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of CU-115.
This compound is a potent and selective antagonist of Toll-like receptor 8 (TLR8), with an IC50 of 1.04 µM. It demonstrates high selectivity over TLR7 (IC50 > 50 µM).[1][2] As an investigational compound, it is crucial to handle this compound with the utmost care, adhering to strict safety protocols to ensure the well-being of laboratory personnel and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development endeavors.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its chemical structure (N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide) and its intended biological use, it should be handled as a potentially hazardous compound. The following precautions are based on general best practices for handling halogenated organic compounds and potent biologically active molecules.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory to minimize exposure risk.
| PPE Category | Specification |
| Eye and Face | ANSI-approved safety goggles or a full-face shield if there is a splash hazard. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended. |
| Body | A fully-fastened laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid compound or preparing solutions outside of a fume hood. |
Operational Plan: From Receipt to Use
A clear and systematic operational plan is essential for the safe and effective use of this compound in the laboratory.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: this compound is typically supplied as a solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the supplier's recommendation, which is often at -20°C or -80°C.
Preparation of Solutions:
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[1]
-
Procedure: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a precision balance within the fume hood. Handle the solid with care to avoid generating dust.
-
Dissolving: Add the solvent to the solid slowly and mix gently until fully dissolved. Sonication may be used to aid dissolution if recommended by the supplier.
Experimental Use:
-
Containment: All experiments involving this compound should be conducted in a designated area, preferably within a primary containment device such as a chemical fume hood or a biological safety cabinet, depending on the nature of the experiment.
-
Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste as hazardous chemical waste.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for in vitro and in vivo studies involving this compound.
In Vitro Assay: Inhibition of TLR8 Signaling
This protocol describes the assessment of this compound's inhibitory effect on TLR8 signaling in a human monocytic cell line.
| Step | Procedure |
| Cell Culture | Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. |
| Cell Seeding | Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours. |
| Compound Treatment | Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium to the final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Pre-incubate the differentiated THP-1 cells with the this compound dilutions for 1 hour. A vehicle control (DMSO) must be included. |
| TLR8 Activation | Stimulate the cells with a TLR8 agonist, such as R848 (resiquimod), at a final concentration of 1 µg/mL for 24 hours. |
| Endpoint Analysis | Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2] |
In Vivo Study: Murine Model of Inflammation (Adapted from similar compounds)
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model.
| Step | Procedure |
| Animal Model | Use adult (8-12 weeks old) C57BL/6 mice. Acclimatize the animals to the laboratory conditions for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). |
| Compound Formulation | Formulate this compound for intraperitoneal (i.p.) injection. A common vehicle for in vivo studies of similar compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept low to avoid toxicity. |
| Dosing and Administration | Administer this compound or the vehicle control to the mice via i.p. injection at a specified dose (e.g., 1, 5, 10 mg/kg). The volume of injection should be based on the body weight of the animal. |
| Induction of Inflammation | One hour after the administration of this compound, induce an inflammatory response by injecting a TLR agonist, such as lipopolysaccharide (LPS) (for general inflammation) or a specific TLR8 agonist, intraperitoneally. |
| Sample Collection and Analysis | At a predetermined time point after the inflammatory challenge (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture under terminal anesthesia. Euthanize the animals and collect relevant tissues (e.g., spleen, liver). Process the blood to obtain serum and measure cytokine levels (e.g., TNF-α, IL-6) using ELISA. Homogenize the tissues to analyze gene expression of inflammatory markers by quantitative PCR (qPCR) or protein levels by Western blotting. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused dilutions and cell culture media from treated cells, should be collected in a separate, labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be collected in a designated hazardous waste bag.
Disposal Procedure:
All waste generated from the handling and use of this compound must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for hazardous waste disposal, which typically involve arranging for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Ensure all waste containers are properly sealed and labeled with the contents and associated hazards.
Visualizing Workflows
To further enhance safety and clarity, the following diagrams illustrate the key operational and disposal workflows.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
